N-Acetyl-S-benzyl-L-cysteine methyl ester
Description
BenchChem offers high-quality N-Acetyl-S-benzyl-L-cysteine methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Acetyl-S-benzyl-L-cysteine methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl (2R)-2-acetamido-3-benzylsulfanylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3S/c1-10(15)14-12(13(16)17-2)9-18-8-11-6-4-3-5-7-11/h3-7,12H,8-9H2,1-2H3,(H,14,15)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NELLUUAGFXJBKY-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSCC1=CC=CC=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CSCC1=CC=CC=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30369091 | |
| Record name | Methyl N-acetyl-S-benzyl-L-cysteinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30369091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77549-14-5 | |
| Record name | Methyl N-acetyl-S-benzyl-L-cysteinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30369091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
S-Benzyl-L-Cysteine: A Comprehensive Technical Guide to its Biological Activities and Research Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-benzyl-L-cysteine (SBC), a sulfur-containing amino acid derivative, has primarily been characterized by its potent herbicidal properties through the targeted inhibition of the plant-specific enzyme O-acetylserine(thiol) lyase (OAS-TL). While its role in disrupting plant physiology is well-documented, the broader spectrum of its biological activities in mammalian systems remains largely unexplored. This technical guide synthesizes the current understanding of SBC, focusing on its established herbicidal mechanism and extrapolating its potential therapeutic applications based on the activities of structurally related compounds. We delve into the prospective anticancer, antioxidant, antimicrobial, and neuroprotective roles of SBC, underpinned by a comprehensive review of analogous molecules such as S-allyl-L-cysteine (SAC) and other benzyl derivatives. This guide provides detailed, field-proven experimental protocols for key assays—including MTT for cytotoxicity, DPPH and ABTS for antioxidant capacity, broth microdilution for antimicrobial susceptibility, and acetylcholinesterase inhibition for neuroprotective potential—to empower researchers to systematically investigate these hypothesized activities. By presenting both established data and reasoned scientific hypotheses, alongside practical methodologies and visual workflows, this document serves as a foundational resource for scientists aiming to unlock the full therapeutic potential of S-benzyl-L-cysteine and its derivatives in drug discovery and development.
Introduction: The Duality of S-Benzyl-L-cysteine
S-benzyl-L-cysteine (SBC) is a derivative of the amino acid L-cysteine, characterized by the attachment of a benzyl group to the sulfur atom.[1][2][3] This modification confers unique physicochemical properties that distinguish it from its parent molecule and other cysteine derivatives. Historically, the scientific focus on SBC has been predominantly in the field of agriculture, where its potent herbicidal activity has been a subject of interest. However, the structural similarities of SBC to other biologically active sulfur-containing compounds, such as S-allyl-L-cysteine (SAC) found in garlic, suggest a broader and largely untapped potential in medicinal chemistry and pharmacology.[4][5] This guide aims to bridge the gap between the known and the unknown, providing a comprehensive overview of SBC's established role as a plant growth inhibitor and exploring its potential as a therapeutic agent in human health.
Established Biological Activity: Herbicidal Action
The most extensively studied biological activity of S-benzyl-L-cysteine is its role as a potent inhibitor of O-acetylserine(thiol) lyase (OAS-TL), a key enzyme in the sulfur assimilation pathway in plants.[6][7] This pathway is crucial for the synthesis of L-cysteine, a vital amino acid for protein synthesis and the formation of numerous sulfur-containing compounds essential for plant growth and development.[6]
Mechanism of Action: Inhibition of OAS-TL
SBC acts as a non-competitive inhibitor of OAS-TL.[6] By binding to the enzyme, it disrupts the biosynthesis of L-cysteine, leading to a cascade of downstream effects that ultimately compromise the plant's viability. The inhibition of this crucial metabolic step results in:
-
Reduced Growth: Depletion of L-cysteine and other sulfur-containing compounds stunts plant growth, affecting the development of roots, stems, and leaves.[8]
-
Impaired Photosynthesis: The disruption of sulfur metabolism impacts the synthesis of iron-sulfur (Fe-S) centers and other sulfur-containing components of the photosynthetic electron transport chain, such as ferredoxin and the cytochrome b6f complex. This leads to a decrease in photosynthetic efficiency.[6][9]
-
Induction of Oxidative Stress: The impairment of the photosynthetic electron transport chain can lead to the excessive production of reactive oxygen species (ROS). SBC has been shown to increase levels of malondialdehyde, ROS, and conjugated dienes in plants, indicating significant oxidative damage.[6][7]
Hypothesized Therapeutic Potential in Mammalian Systems
While direct evidence for the biological activities of SBC in mammalian cells is currently lacking in publicly available literature, the known bioactivities of structurally similar compounds provide a strong basis for hypothesizing its potential therapeutic applications.
Anticancer Potential
Several compounds related to SBC have demonstrated significant anticancer properties.
-
S-allyl-L-cysteine (SAC): This well-studied garlic derivative has been shown to inhibit the proliferation of various cancer cell lines, including bladder, ovarian, prostate, and hepatocellular carcinoma.[10][11][12] Its mechanisms of action include the induction of apoptosis (programmed cell death) and cell cycle arrest.[10][11] For instance, in human bladder cancer cells, SAC was found to have an IC50 value of 52.98 mM in T24 cells and 19.87 mM in cisplatin-resistant T24R2 cells after 48 hours of exposure.[10]
-
Benzyl Isothiocyanate (BITC): Found in cruciferous vegetables, BITC has been shown to induce G2/M cell cycle arrest and apoptosis in human pancreatic cancer cells.[13] Its cytotoxic effects are linked to the generation of reactive oxygen species (ROS).[13] In human acute myeloid leukemia cells, BITC exhibited IC50 values between 4.0 and 5.0 µM.[13]
Given these precedents, it is plausible that SBC could exert cytotoxic effects on cancer cells through similar mechanisms, such as the induction of apoptosis and cell cycle arrest.
Antioxidant Activity
The cysteine moiety in SBC, with its reactive thiol (-SH) group, is a key component of the major endogenous antioxidant, glutathione. This suggests that SBC may possess intrinsic antioxidant properties by scavenging free radicals and reducing oxidative stress. The related compound, S-allyl-L-cysteine, is known for its antioxidant effects.[14] The evaluation of SBC's ability to scavenge stable free radicals like DPPH and ABTS would be a critical first step in validating this hypothesis.
Antimicrobial Effects
The cysteine biosynthesis pathway is a potential target for antimicrobial agents.[8] Furthermore, various benzyl derivatives have been shown to possess antibacterial and antifungal properties. For example, certain synthetic benzyl bromides have demonstrated activity against both Gram-positive and Gram-negative bacteria, with MIC values as low as 0.5 mg/mL against S. pyogenes.[5] This suggests that the benzyl group in SBC could contribute to antimicrobial activity. It is hypothesized that SBC may be more effective against Gram-positive bacteria, as the outer membrane of Gram-negative bacteria can act as a barrier to certain compounds.[5]
Neuroprotective Potential
Neurodegenerative diseases are often associated with oxidative stress, neuroinflammation, and protein misfolding. S-allyl-L-cysteine has demonstrated neuroprotective effects in various models of neurological disease by mitigating oxidative damage and protecting against endoplasmic reticulum (ER) stress-induced neurotoxicity.[4][5] Another related compound, N-acetyl-L-cysteine (NAC), has shown strong neuroprotective effects in models of Parkinson's disease.[10] Given these findings, SBC could potentially offer neuroprotection through antioxidant and anti-inflammatory mechanisms. A key area of investigation would be its ability to inhibit acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a therapeutic strategy for Alzheimer's disease.
Experimental Protocols for Evaluating Biological Activity
To facilitate the investigation of the hypothesized biological activities of S-benzyl-L-cysteine, this section provides detailed, step-by-step protocols for key in vitro assays.
Anticancer Activity: MTT Cell Proliferation Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[4][15][16][17][18]
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals, primarily by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[4][16]
-
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.[16]
-
Compound Treatment: Prepare serial dilutions of SBC in culture medium and add to the wells. Include a vehicle control (medium with the solvent used to dissolve SBC) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 24 to 72 hours, depending on the cell line and experimental design.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[4][16]
-
Formazan Formation: Incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.[16]
-
Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[4] Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of SBC that inhibits cell growth by 50%).
-
Antioxidant Activity: DPPH and ABTS Radical Scavenging Assays
These assays are commonly used to determine the free radical scavenging activity of compounds.[2][14]
-
Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[6][9][19][20]
-
Protocol:
-
DPPH Solution Preparation: Prepare a methanolic solution of DPPH (e.g., 0.1 mM). The absorbance of this working solution at 517 nm should be approximately 1.0.[6]
-
Reaction Mixture: In a 96-well plate or cuvettes, mix various concentrations of SBC with the DPPH solution. Include a blank (methanol) and a positive control (e.g., ascorbic acid or Trolox).
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.[6]
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.
-
-
Principle: The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation (ABTS•+) is a blue-green chromophore. Antioxidants that can donate an electron to the ABTS•+ will reduce it to its colorless neutral form, resulting in a decrease in absorbance at 734 nm.[3][21][22][23][24]
-
Protocol:
-
ABTS•+ Generation: Prepare the ABTS•+ stock solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours.[21][22]
-
Working Solution: Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[3][21]
-
Reaction Mixture: Add various concentrations of SBC to the ABTS•+ working solution.
-
Absorbance Measurement: After a set incubation time (e.g., 5 minutes), measure the absorbance at 734 nm.
-
Data Analysis: Calculate the percentage of ABTS•+ scavenging activity and determine the IC50 value.
-
Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[11][25][26][27][28]
-
Principle: A standardized suspension of a microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration at which no visible growth is observed after incubation.[25][26]
-
Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacteria or fungi) adjusted to a turbidity equivalent to a 0.5 McFarland standard.[25]
-
Serial Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of SBC in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Inoculate each well with the prepared microbial suspension. Include a positive control (microorganism with no SBC) and a negative control (broth with no microorganism).
-
Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.[27]
-
MIC Determination: Visually inspect the wells for turbidity. The MIC is the lowest concentration of SBC in which there is no visible growth.
-
Neuroprotective Potential: Acetylcholinesterase (AChE) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of acetylcholinesterase.[1][29][30][31][32]
-
Principle (Ellman's Method): AChE hydrolyzes the substrate acetylthiocholine to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be measured spectrophotometrically at 412 nm. The rate of color formation is proportional to AChE activity.[1][29][30][31]
-
Protocol:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing phosphate buffer (pH 8.0), DTNB, and AChE enzyme.
-
Inhibitor Addition: Add various concentrations of SBC to the wells. Include a control without the inhibitor and a positive control (a known AChE inhibitor like galantamine).
-
Pre-incubation: Pre-incubate the mixture for a short period (e.g., 15 minutes) at a controlled temperature.
-
Substrate Addition: Initiate the reaction by adding the substrate, acetylthiocholine.
-
Kinetic Measurement: Immediately begin measuring the absorbance at 412 nm at regular intervals for a set period.
-
Data Analysis: Calculate the rate of reaction for each concentration of SBC. Determine the percentage of inhibition relative to the control and calculate the IC50 value.
-
Data Presentation: A Comparative Overview
While quantitative data for S-benzyl-L-cysteine is not yet available, the following table summarizes the reported IC50 and MIC values for structurally related compounds to provide a benchmark for future studies.
| Compound | Biological Activity | Assay/Cell Line | IC50 / MIC Value | Reference |
| S-allyl-L-cysteine (SAC) | Anticancer | T24 Bladder Cancer Cells | 52.98 mM | [10] |
| S-allyl-L-cysteine (SAC) | Anticancer | T24R2 Bladder Cancer Cells | 19.87 mM | [10] |
| Benzyl Isothiocyanate (BITC) | Anticancer | SKM-1 Leukemia Cells | 4.0 - 5.0 µM | [13] |
| L-cysteine methyl/ethyl esters | Antimicrobial | Gram-positive bacteria | ≥ 0.98 µmol/L | [5] |
| Benzyl Bromide Derivative | Antimicrobial | S. pyogenes | 0.5 mg/mL | [5] |
Conclusion and Future Directions
S-benzyl-L-cysteine presents a compelling case for further investigation beyond its established role in agriculture. Its structural similarity to compounds with proven anticancer, antioxidant, antimicrobial, and neuroprotective properties strongly suggests a potential for therapeutic applications. The lack of direct experimental data for SBC in these areas represents a significant research gap and a clear opportunity for novel discoveries.
The immediate priorities for future research should be the systematic evaluation of SBC's biological activities using the standardized protocols outlined in this guide. Determining the IC50 values of SBC against a panel of cancer cell lines, its antioxidant capacity through DPPH and ABTS assays, and its antimicrobial spectrum via MIC determination will provide the foundational data necessary to assess its therapeutic potential. Subsequent studies should focus on elucidating the underlying mechanisms of action in mammalian cells, including its effects on signaling pathways, apoptosis, and oxidative stress. By bridging the current knowledge gap, the scientific community can unlock the full potential of S-benzyl-L-cysteine and its derivatives in the development of new therapeutic agents.
References
- Andrade, G. F., de Paiva Foletto-Felipe, M., et al. (2024). S-Benzyl-L-cysteine Inhibits Growth and Photosynthesis, and Triggers Oxidative Stress in Ipomoea grandifolia. MDPI.
- Choi, Y. H., et al. (2018). Anticancer effect of S-allyl-L-cysteine via induction of apoptosis in human bladder cancer cells. Oncology Letters, 16(4), 5275-5282.
- Demir, Y., et al. (2021). Evaluation of the antimicrobial-cytotoxic activities and molecular docking study of L-cysteine ethyl ester and L-cysteine methyl ester. Applied Biological Chemistry, 64(1), 1-11.
- Ellman, G. L., et al. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7, 88-95.
- Moreira, D. C. (2019). ABTS decolorization assay – in vitro antioxidant capacity. protocols.io.
-
Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 193613, S-benzyl-L-cysteine. Retrieved from [Link].
- Shirin, H., et al. (2001). S-allylmercaptocysteine, a garlic-derived compound, induces apoptosis in human colon cancer cells. Cancer Research, 61(2), 725-731.
- de Paiva Foletto-Felipe, M., et al. (2024). Inhibition of sulfur assimilation by S-benzyl-L-cysteine: Impacts on growth, photosynthesis, and leaf proteome of maize plants. Journal of Plant Physiology, 292, 154234.
- Mondal, A., et al. (2018). Benzyl Isothiocyanate Induces Apoptosis and G2/M Phase Arrest in Human Pancreatic Cancer Cells. Molecules, 23(7), 1735.
-
G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. Retrieved from [Link]
-
ResearchGate. (2024). (PDF) S-Benzyl-L-cysteine Inhibits Growth and Photosynthesis, and Triggers Oxidative Stress in Ipomoea grandifolia. Retrieved from [Link]
- Zhang, Y., et al. (2016). Optimized S-Trityl-l-cysteine-Based Inhibitors of Kinesin Spindle Protein with Potent in Vivo Antitumor Activity in Lung Cancer Xenograft Models. Journal of Medicinal Chemistry, 59(13), 6343-6356.
- Komersová, A., et al. (2007). New findings about Ellman's method to determine cholinesterase activity.
- El-Maati, M. F. A., & Mahgoub, S. A. (2022). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. MethodsX, 9, 101735.
-
protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]
- Nerdy, N., & Manurung, K. (2018). SPECTROPHOTOMETRIC METHOD FOR ANTIOXIDANT ACTIVITY TEST AND TOTAL PHENOLIC DETERMINATION OF RED DRAGON FRUIT LEAVES AND WHITE DR. International Journal of Pharmaceutical and Clinical Research, 10(3), 1183-1192.
- Grupa, A., et al. (2024). S-Allyl-L-Cysteine Affects Cell Proliferation and Expression of H2S-Synthetizing Enzymes in MCF-7 and MDA-MB-231 Adenocarcinoma Cell Lines. International Journal of Molecular Sciences, 25(3), 1735.
-
Rubin Lab. (2020, July 27). MIC (Broth Microdilution) Testing [Video]. YouTube. [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
- Dvorská, M., et al. (2021).
- Minarti, et al. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. f. & Zoll.) Müll. Arg. E3S Web of Conferences, 503, 07005.
-
World Organisation for Animal Health. (2025). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]
-
Zen-Bio. (n.d.). DPPH Antioxidant Assay Kit. Retrieved from [Link]
- Payne, L. J., et al. (2021). Combatting antimicrobial resistance via the cysteine biosynthesis pathway in bacterial pathogens. Bioscience Reports, 41(12), BSR20211915.
-
Bio-protocol. (2022). 4.7.2. ABTS Radical Scavenging Activity Assay. Retrieved from [Link]
-
Science.gov. (n.d.). cytotoxicity ic50 values: Topics by Science.gov. Retrieved from [Link]
-
BioInfo Tips. (2023, December 7). How to Easily Calculate Radical Scavenging Activity and IC50 Using DPPH Assay #IC50 #pharmacology [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). AChE activity assay by Ellman method. Retrieved from [Link]
- Ikotun, A. A., et al. (2015). Microwave-assisted Synthesis, Characterization, Antimicrobial and Antioxidant Activities of 1-Benzyl-3-[(4-methylphenyl)imino]-indolin-2-one and its Co(II), Ni(II) and Cu(II) Complexes. Journal of the Chemical Society of Nigeria, 40(1).
- Li, Y., et al. (2020). Antioxidant Interactions between S-allyl-L-cysteine and Polyphenols Using Interaction Index and Isobolographic Analysis. Molecules, 25(21), 5036.
- de Oliveira, A. C., et al. (2012). Autographic Assay for the Rapid Detection of Antioxidant Capacity of Liquid and Semi-solid Pharmaceutical Formulations Using ABTS•+ Immobilized by Gel Entrapment. Journal of Pharmaceutical Sciences, 101(12), 4477-4484.
Sources
- 1. Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman’s method [publichealthtoxicology.com]
- 2. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio-protocol.org [bio-protocol.org]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Evaluation of the antimicrobial-cytotoxic activities and molecular docking study of L-cysteine ethyl ester and L-cysteine methyl ester - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Combatting antimicrobial resistance via the cysteine biosynthesis pathway in bacterial pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anticancer effect of S-allyl-L-cysteine via induction of apoptosis in human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. EUCAST: MIC Determination [eucast.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. atcc.org [atcc.org]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. zen-bio.com [zen-bio.com]
- 21. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. Autographic Assay for the Rapid Detection of Antioxidant Capacity of Liquid and Semi-solid Pharmaceutical Formulations Using ABTS•+ Immobilized by Gel Entrapment - PMC [pmc.ncbi.nlm.nih.gov]
- 25. rr-asia.woah.org [rr-asia.woah.org]
- 26. protocols.io [protocols.io]
- 27. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 28. m.youtube.com [m.youtube.com]
- 29. pdf.benchchem.com [pdf.benchchem.com]
- 30. New findings about Ellman's method to determine cholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. sigmaaldrich.com [sigmaaldrich.com]
- 32. researchgate.net [researchgate.net]
A Technical Guide to the Solubility of N-Acetyl-S-benzyl-L-cysteine Methyl Ester in Common Laboratory Solvents
Introduction
N-Acetyl-S-benzyl-L-cysteine methyl ester is a derivative of the amino acid cysteine, characterized by the protection of the amine group with an acetyl moiety, the thiol group with a benzyl group, and the carboxylic acid as a methyl ester. This trifunctional modification renders the molecule of significant interest in synthetic organic chemistry and drug development, where it can serve as a versatile building block or a target molecule in its own right. Understanding the solubility of this compound in various laboratory solvents is a critical first step in its effective handling, purification, and use in subsequent reactions or formulations.
This in-depth technical guide provides a comprehensive overview of the predicted solubility of N-Acetyl-S-benzyl-L-cysteine methyl ester across a spectrum of common laboratory solvents. It delves into the physicochemical properties of the molecule to provide a mechanistic understanding of its solubility profile. Furthermore, this guide furnishes detailed, field-proven experimental protocols for researchers to determine the solubility of this and similar compounds with high fidelity.
Physicochemical Properties of N-Acetyl-S-benzyl-L-cysteine Methyl Ester
A molecule's solubility is fundamentally governed by its structural and electronic properties. The key physicochemical parameters for N-Acetyl-S-benzyl-L-cysteine methyl ester are summarized below.
| Property | Value | Source |
| Molecular Formula | C13H17NO3S | [1] |
| Molecular Weight | 267.35 g/mol | [1] |
| XLogP3 (Predicted Lipophilicity) | 1.6 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 4 | [1] |
| Predicted Melting Point | ~162-163 °C (of the corresponding carboxylic acid) | [2][3] |
The presence of both polar (amide, ester) and nonpolar (benzyl, thioether) functional groups suggests that N-Acetyl-S-benzyl-L-cysteine methyl ester will exhibit a nuanced solubility profile, with appreciable solubility in a range of solvents. The positive XLogP3 value indicates a degree of lipophilicity.
Predicted Solubility Profile
The principle of "like dissolves like" is the cornerstone of solubility prediction.[5] Solvents that can engage in similar intermolecular interactions with the solute will generally be more effective at dissolving it.[6]
| Solvent Class | Solvent | Predicted Solubility | Rationale for Prediction |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Strong dipole-dipole interactions with the amide and ester groups. |
| Dimethylformamide (DMF) | High | Similar to DMSO, a highly polar aprotic solvent capable of strong dipole-dipole interactions. | |
| Acetonitrile | Moderate | A polar aprotic solvent, but generally a weaker solvator than DMSO or DMF. | |
| Acetone | Moderate | Possesses a significant dipole moment to interact with the polar functionalities. | |
| Polar Protic | Methanol | Moderate to High | Capable of hydrogen bonding with the amide and ester groups. |
| Ethanol | Moderate | Similar to methanol, but its larger alkyl chain slightly reduces polarity. | |
| Water | Low | The nonpolar benzyl group and the overall lipophilicity (XLogP3 = 1.6) will limit solubility in water. | |
| Phosphate-Buffered Saline (PBS, pH 7.2) | Low to Moderate | Expected to be similar to water, though salts may slightly influence solubility. The reported solubility of the ethyl ester analog is ~10 mg/mL.[4] | |
| Nonpolar | Dichloromethane (DCM) | Moderate to High | The molecule's benzyl and thioether groups will interact favorably with this nonpolar solvent. |
| Toluene | Moderate | The aromatic ring of toluene will have favorable π-π stacking interactions with the benzyl group. | |
| Diethyl Ether | Low to Moderate | A weakly polar solvent that may offer some solubility. | |
| Hexane | Low | The highly nonpolar nature of hexane will not effectively solvate the polar amide and ester groups. |
Experimental Determination of Solubility
To empirically validate the predicted solubilities, standardized and robust experimental protocols are essential. The equilibrium shake-flask method is a gold-standard technique for determining thermodynamic solubility.[7][8]
Workflow for Equilibrium Solubility Determination
Caption: Workflow for the Shake-Flask Solubility Method.
Detailed Step-by-Step Protocol: Equilibrium Shake-Flask Method
This protocol is adapted from established methodologies for determining the equilibrium solubility of organic compounds.[7][9][10][11]
-
Preparation of Saturated Solutions:
-
To a series of glass vials, add an excess amount of N-Acetyl-S-benzyl-L-cysteine methyl ester (e.g., 20-30 mg). The key is to have undissolved solid remaining at the end of the experiment to ensure saturation.
-
Accurately pipette a known volume (e.g., 2 mL) of the desired solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath (e.g., 25 °C ± 0.5 °C).
-
Agitate the vials at a consistent rate that allows for thorough mixing without creating a vortex (e.g., 150 rpm) for a predetermined time, typically 24 to 48 hours, to ensure equilibrium is reached. It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued.
-
-
Sample Collection and Preparation:
-
After the equilibration period, cease agitation and allow the vials to stand undisturbed for at least 30 minutes to permit the excess solid to settle.
-
Carefully withdraw a clear aliquot of the supernatant using a pipette.
-
Immediately filter the aliquot through a chemically inert syringe filter (e.g., 0.22 µm PTFE for organic solvents or PVDF for aqueous solutions) to remove any undissolved microparticles.
-
Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method to be used.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.
-
Prepare a standard curve of N-Acetyl-S-benzyl-L-cysteine methyl ester in the same solvent to accurately determine the concentration of the saturated solution.
-
Calculate the solubility in units of mg/mL or mol/L.
-
Conclusion
N-Acetyl-S-benzyl-L-cysteine methyl ester is a molecule with a balanced polarity, suggesting it will be most soluble in polar aprotic and moderately polar solvents such as DMSO, DMF, and dichloromethane. Its solubility is predicted to be lower in highly nonpolar solvents like hexane and in the highly polar protic solvent, water. The provided experimental protocol for the equilibrium shake-flask method offers a robust framework for researchers to obtain precise and reliable solubility data for this compound. This information is foundational for the successful design of synthetic routes, purification strategies, and formulation development involving N-Acetyl-S-benzyl-L-cysteine methyl ester.
References
-
Babu, A. R., & Nokhodchi, A. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2723736, N-Acetyl-S-benzyl-L-cysteine methyl ester. Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity. Retrieved from [Link]
-
Reus, M. A., van der Pyl, F. J. G., van der Heijden, A. E. D. M., & Ter Horst, J. H. (2015). Solubility Determination from Clear Points upon Solvent Addition. Organic Process Research & Development, 19(7), 1004–1011. Retrieved from [Link]
-
University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]
-
Mount Allison University. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
-
Tsinman, K., Tsinman, O., & Abraham, A. (2010). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. ResearchGate. Retrieved from [Link]
-
LookChem. (n.d.). N-Acetyl-S-benzyl-L-cysteine. Retrieved from [Link]
-
University of Strathclyde. (2015). Solubility determination from clear points upon solvent addition. Retrieved from [Link]
-
Reus, M., et al. (2015). Solubility Determination from Clear Points upon Solvent Addition. ResearchGate. Retrieved from [Link]
-
World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. Retrieved from [Link]
-
Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents. Retrieved from [Link]
-
World Health Organization. (n.d.). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. Retrieved from [Link]
- Google Patents. (n.d.). WO2005116635A1 - Method for determining solubility of a chemical compound.
-
SALTISE. (2021). Organic Chemistry: Introduction to Solubility. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 561045, N-Acetyl-S-benzylcysteine. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Intramolecular hydrogen-bonding activation in cysteines. New effective radical scavenging - Supporting Information. Retrieved from [Link]
-
SciELO. (2021). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Retrieved from [Link]
-
StuDocu. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Summary of Key Physical Data for Solvents. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzylmercapturic acid. Retrieved from [Link]
-
Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]
Sources
- 1. N-Acetyl-S-benzyl-L-cysteine methyl ester | C13H17NO3S | CID 2723736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. Benzylmercapturic acid - Wikipedia [en.wikipedia.org]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. chem.ws [chem.ws]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. researchgate.net [researchgate.net]
- 9. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 10. who.int [who.int]
- 11. scielo.br [scielo.br]
Methodological & Application
Application Note: A Multi-dimensional NMR Approach for the Complete Structural Elucidation of N-Acetyl-S-benzyl-L-cysteine Methyl Ester
Abstract
This application note provides a comprehensive guide for the structural elucidation of N-Acetyl-S-benzyl-L-cysteine methyl ester, a key derivative of the amino acid L-cysteine. We detail a systematic workflow employing one-dimensional (1D) Proton (¹H) and Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy, complemented by two-dimensional (2D) Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) experiments. This multi-technique approach ensures unambiguous assignment of all proton and carbon signals, providing definitive structural confirmation. The causality behind experimental choices, detailed protocols for sample preparation and data acquisition, and interpretation strategies are discussed to provide researchers, scientists, and drug development professionals with a robust, self-validating methodology.
Introduction and Scientific Context
N-Acetyl-S-benzyl-L-cysteine methyl ester is a protected derivative of L-cysteine, an amino acid crucial for protein synthesis, antioxidant activities, and various metabolic pathways. The S-benzyl and N-acetyl protecting groups, along with the methyl ester, make this compound a valuable intermediate in peptide synthesis and the development of pharmacologically active molecules.[1][2] Accurate and unequivocal structural verification is a non-negotiable prerequisite in these fields to ensure the integrity of downstream applications.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure determination in solution.[3] While 1D ¹H NMR provides initial information on the proton environments, its data alone can be insufficient for complex molecules. By integrating ¹³C NMR and 2D correlation experiments like COSY and HSQC, we can construct a complete, unambiguous map of the molecule's covalent framework. This note explains not just the steps, but the scientific rationale for using this powerful combination of NMR techniques.
Figure 1: Structure of N-Acetyl-S-benzyl-L-cysteine methyl ester with key nuclei labeled.
Foundational NMR Principles: A Strategy for Unambiguous Assignment
The structural elucidation strategy relies on the synergistic information obtained from four key NMR experiments. The choice of these experiments is causal; each provides a unique piece of the structural puzzle, and together they offer a self-validating system.
-
¹H NMR (Proton NMR): This is the initial and most sensitive experiment. It provides information about the chemical environment of each proton, their relative numbers (integration), and their proximity to other protons through scalar (J) coupling (multiplicity).
-
¹³C NMR (Carbon NMR): This experiment reveals the chemical environment of each carbon atom in the molecule. While less sensitive than ¹H NMR, it provides a direct count of non-equivalent carbons and is highly sensitive to changes in hybridization and electronic environment.[4]
-
¹H-¹H COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other, typically those separated by two or three bonds. It is indispensable for tracing proton connectivity through the molecule's backbone and side chains.[3]
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment maps protons directly to the carbon atoms they are attached to.[5] It serves as a definitive bridge between the ¹H and ¹³C spectra, allowing for the confident assignment of carbon resonances based on their known proton partners.[3][6]
Predicted Spectral Data and Interpretation
While experimental conditions can cause minor variations, the following tables summarize the predicted chemical shifts (in ppm) for N-Acetyl-S-benzyl-L-cysteine methyl ester in a standard deuterated solvent like Chloroform-d (CDCl₃). These predictions are based on established chemical shift principles and data from structurally similar compounds.[7][8][9]
Predicted ¹H NMR Spectral Data
| Proton Label | Chemical Shift (ppm) | Multiplicity | Integration | Rationale and Interpretation |
| H-Ar | ~7.20 - 7.40 | Multiplet (m) | 5H | Aromatic protons of the benzyl group. The complex pattern arises from small differences in their electronic environments. |
| H-N | ~6.0 - 6.8 | Doublet (d) | 1H | Amide proton. Its chemical shift is variable and depends on concentration and solvent. It is coupled to the adjacent Hα. |
| Hα | ~4.80 - 5.00 | Doublet of Doublets (dd) or Multiplet (m) | 1H | The alpha-proton is deshielded by the adjacent amide and ester groups. It is coupled to both the amide proton (H-N) and the two diastereotopic beta-protons (Hβ). |
| S-CH₂ | ~3.75 | Singlet (s) | 2H | Methylene protons of the benzyl group. They often appear as a singlet due to free rotation, but can be diastereotopic and appear as two doublets (an AB quartet). |
| O-CH₃ | ~3.70 | Singlet (s) | 3H | Methyl protons of the ester group. They are in a relatively shielded environment and appear as a sharp singlet. |
| Hβ', Hβ'' | ~2.90 - 3.10 | Doublet of Doublets (dd) | 2H | The two beta-protons are diastereotopic due to the chiral center at Cα. They are coupled to Hα and to each other (geminal coupling), resulting in complex multiplets. |
| N-Ac-CH₃ | ~2.05 | Singlet (s) | 3H | Methyl protons of the N-acetyl group. This is a characteristic chemical shift for an acetyl group on a nitrogen atom. |
Predicted ¹³C NMR Spectral Data
| Carbon Label | Chemical Shift (ppm) | Rationale and Interpretation |
| C=O (Ester) | ~171 - 173 | The ester carbonyl carbon is typically found in this downfield region.[4] |
| C=O (Amide) | ~169 - 171 | The amide carbonyl carbon resonance is very close to the ester carbonyl. |
| C-Ar (Quaternary) | ~137 - 139 | The ipso-carbon of the benzyl group to which the S-CH₂ is attached. |
| C-Ar (CH) | ~127 - 130 | Aromatic carbons of the benzyl group. Due to symmetry, para and meta carbons may overlap. |
| Cα | ~52 - 54 | The alpha-carbon is shifted downfield due to its attachment to both nitrogen and the ester carbonyl group. |
| O-CH₃ | ~52 - 53 | The methyl carbon of the ester group. |
| S-CH₂ | ~36 - 38 | The methylene carbon of the benzyl group, attached to the sulfur atom. |
| Cβ | ~33 - 35 | The beta-carbon attached to the sulfur atom. The electronegativity of sulfur shifts it downfield.[9] |
| N-Ac-CH₃ | ~22 - 24 | The methyl carbon of the N-acetyl group. |
Expected 2D NMR Correlations
-
COSY: Cross-peaks are expected between:
-
H-N and Hα : Confirming the amide bond connectivity to the chiral center.
-
Hα and Hβ', Hβ'' : Linking the alpha-proton to the two beta-protons, establishing the core amino acid backbone.
-
-
HSQC: This experiment will definitively link the proton and carbon assignments. Key expected correlations include:
-
Hα (~4.9 ppm) with Cα (~53 ppm).
-
Hβ', Hβ'' (~3.0 ppm) with Cβ (~34 ppm).
-
S-CH₂ (~3.75 ppm) with S-CH₂ carbon (~37 ppm).
-
O-CH₃ (~3.70 ppm) with O-CH₃ carbon (~52.5 ppm).
-
N-Ac-CH₃ (~2.05 ppm) with N-Ac-CH₃ carbon (~23 ppm).
-
Aromatic Protons (~7.3 ppm) with their corresponding Aromatic Carbons (~127-130 ppm).
-
Experimental Protocols
The integrity of NMR data is fundamentally dependent on meticulous sample preparation and systematic data acquisition.
Protocol: NMR Sample Preparation
This protocol is designed for small molecules with a molecular weight under 500 g/mol .[10]
-
Material Weighing: Accurately weigh 10-20 mg of N-Acetyl-S-benzyl-L-cysteine methyl ester. For ¹³C experiments, a higher concentration is beneficial.[11][12]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is often a good first choice. Deuterated Dimethyl Sulfoxide (DMSO-d₆) is an alternative if solubility is an issue. The deuterated solvent is essential for the instrument's lock system and to avoid large interfering solvent signals in ¹H NMR.[13]
-
Dissolution: Transfer the weighed solid into a clean, dry vial. Add approximately 0.6 mL of the chosen deuterated solvent.[11]
-
Homogenization: Gently vortex or swirl the vial until the solid is completely dissolved. Visually inspect the solution against a light source to ensure no particulate matter is present. If particulates remain, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into the NMR tube.
-
Transfer to NMR Tube: Transfer the clear solution into a high-quality, clean 5 mm NMR tube. Ensure the sample height is at least 4.5 cm to be within the detection region of the NMR probe.[5]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with a permanent marker or a printed label. Avoid using tape on the body of the tube.[11]
Protocol: NMR Data Acquisition Workflow
The following is a generalized workflow. Specific parameters should be optimized for the available spectrometer.
-
Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H Spectrum Acquisition: Acquire a standard 1D proton spectrum. This allows for a quick assessment of sample concentration, purity, and spectral resolution.
-
¹³C Spectrum Acquisition: Acquire a proton-decoupled ¹³C spectrum. This may require a longer acquisition time (20-60 minutes or more) depending on the sample concentration.[12]
-
COSY Spectrum Acquisition: Run a standard gradient-enhanced (gCOSY) experiment. This is a relatively quick 2D experiment that provides crucial H-H connectivity data.
-
HSQC Spectrum Acquisition: Acquire a gradient-enhanced ¹H-¹³C HSQC spectrum. This experiment is essential for linking the proton and carbon chemical shifts.
-
Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin, NMRPipe). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shift scale to a known standard (e.g., residual solvent peak or internal TMS).
Figure 2: Comprehensive workflow for NMR-based structural elucidation.
Conclusion
The structural integrity of N-Acetyl-S-benzyl-L-cysteine methyl ester can be unequivocally confirmed through a systematic and multi-faceted NMR spectroscopy approach. By logically progressing from simple 1D ¹H and ¹³C experiments to more complex 2D COSY and HSQC correlations, a complete and self-validating picture of the molecule's atomic connectivity is established. The protocols and interpretation guidelines presented here provide a robust framework for researchers to confidently characterize this, and structurally related, molecules, ensuring the quality and reliability of their scientific endeavors.
References
-
ResearchGate. S-Benzyl-L-cysteine. Available at: [Link]
-
SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). Available at: [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. Available at: [Link]
-
PubChem. N-Acetyl-S-benzyl-L-cysteine methyl ester. Available at: [Link]
-
SpectraBase. L-Cysteine, N-benzoyl-S-1H-indol-3-yl-, methyl ester - Optional[13C NMR]. Available at: [Link]
-
Royal Society of Chemistry. Intramolecular hydrogen-bonding activation in cysteines. New effective radical scavenging - Supporting Information. Available at: [Link]
-
Western University. NMR Sample Preparation. Available at: [Link]
-
SpectraBase. Online Spectral Database. Available at: [Link]
-
Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]
-
University of Houston. Small molecule NMR sample preparation. Available at: [Link]
-
YouTube. Structure Determination of Peptides by simple 2D NMR Spectroscopy. Available at: [Link]
-
CAS.org. NMR Database for Faster Structural Data. Available at: [Link]
-
UW-Madison Libraries. Spectral Database for Organic Compounds, SDBS. Available at: [Link]
-
FooDB. Showing Compound N-Acetyl-L-cysteine (FDB002281). Available at: [Link]
-
Iowa State University. NMR Sample Preparation. Available at: [Link]
-
Journal of the American Chemical Society. Fully Automated Characterization of Protein–Peptide Binding by Microfluidic 2D NMR. Available at: [Link]
-
National Institutes of Health. Analysis of 13Cα and 13Cβ chemical shifts of cysteine and cystine residues in proteins. Available at: [Link]
-
Creative Biostructure. Understanding 2D NMR Spectra: How to Read and Interpret Them. Available at: [Link]
-
Platypus Technologies. NMR sample preparation guidelines. Available at: [Link]
-
LSU Scholarly Repository. Synthesis of β-Methyl-L-Cysteine as a Model for a β-Methyl-D. Available at: [Link]
-
Bioregistry. Spectral Database for Organic Compounds. Available at: [Link]
-
ATB. N-Acetyl-L-cysteine | C5H9NO3S | MD Topology | NMR | X-Ray. Available at: [Link]
-
ResearchGate. What is the easiest way to obtain NMR data on a compound using "Spectral Database for Organic Compounds SDBS"?. Available at: [Link]
-
PrepChem.com. Synthesis of N-acetyl-L-cysteine methyl ester. Available at: [Link]
-
UCL. Chemical shifts. Available at: [Link]
-
PubMed. Synthesis of N-acetyl-S-(3-coumarinyl)-cysteine Methyl Ester and HPLC Analysis of Urinary Coumarin Metabolites. Available at: [Link]
-
MDPI. Determination of N-Acetyl-L-cysteine Ethyl Ester (NACET) by Sequential Injection Analysis. Available at: [Link]
-
Oregon State University. 13C NMR Chemical Shifts. Available at: [Link]
Sources
- 1. repository.lsu.edu [repository.lsu.edu]
- 2. mdpi.com [mdpi.com]
- 3. emerypharma.com [emerypharma.com]
- 4. Cshifts [sites.science.oregonstate.edu]
- 5. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. Boc-S-Benzyl-L-cysteine(5068-28-0) 1H NMR spectrum [chemicalbook.com]
- 8. L-Cysteine methyl ester hydrochloride(18598-63-5) 1H NMR spectrum [chemicalbook.com]
- 9. Analysis of 13Cα and 13Cβ chemical shifts of cysteine and cystine residues in proteins: a quantum chemical approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. organomation.com [organomation.com]
- 11. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 13. publish.uwo.ca [publish.uwo.ca]
Application Note: Quantitative Bioanalysis of S-benzyl-N-acetyl-L-cysteine using a Deuterated Internal Standard by LC-MS/MS
Abstract: This document provides a comprehensive guide for the accurate quantification of S-benzyl-N-acetyl-L-cysteine (SBAC), a key biomarker for toluene exposure, in biological matrices.[1][2][3][4][5] We detail a robust analytical method employing Isotope Dilution Mass Spectrometry (IDMS) with a stable, deuterated analogue of SBAC as an internal standard.[1][6] This approach ensures high precision and accuracy by correcting for variability during sample preparation and analysis. The protocols provided herein are designed for researchers, toxicologists, and drug development professionals engaged in occupational health monitoring, environmental exposure studies, and clinical research.
Introduction: The Significance of S-benzyl-N-acetyl-L-cysteine (SBAC)
S-benzyl-N-acetyl-L-cysteine (SBAC), also known as benzylmercapturic acid, is a metabolite of toluene, a widely used industrial solvent.[2][3] Following exposure, toluene is metabolized in the body, and a minor portion is conjugated with glutathione. This conjugate is further processed through the mercapturic acid pathway to form SBAC, which is then excreted in the urine.[7][8] The quantification of urinary SBAC serves as a reliable and specific biomarker for assessing human exposure to toluene.[1][3][4][5] Accurate measurement of SBAC is crucial for occupational safety monitoring and toxicological studies.
The Principle of Isotope Dilution Mass Spectrometry (IDMS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique for the quantification of small molecules in complex biological samples.[9] To achieve the highest level of accuracy and precision, an internal standard is employed. The ideal internal standard is a stable isotope-labeled (SIL) analogue of the analyte, in this case, deuterated N-Acetyl-S-benzyl-L-cysteine (d-SBAC).
The core principle of IDMS lies in the addition of a known amount of the deuterated internal standard to the sample at the earliest stage of preparation.[10][11] The SIL internal standard is chemically identical to the analyte and thus exhibits the same behavior during extraction, chromatography, and ionization.[11] However, it is distinguishable by its higher mass due to the incorporated deuterium atoms. By measuring the ratio of the analyte's mass spectrometric signal to that of the internal standard, any sample loss or variation during the analytical workflow is effectively normalized, leading to highly reliable quantification.[11]
The Mercapturic Acid Pathway
The formation of SBAC is a result of the body's detoxification process for xenobiotics like toluene. This biotransformation occurs via the mercapturic acid pathway.[7][8]
Caption: The Mercapturic Acid Pathway for Toluene Detoxification.
Experimental Protocol
This protocol outlines the steps for the quantification of SBAC in urine using deuterated SBAC as an internal standard, followed by LC-MS/MS analysis.
Materials and Reagents
-
S-benzyl-N-acetyl-L-cysteine (SBAC) analytical standard
-
Deuterated S-benzyl-N-acetyl-L-cysteine (e.g., d5-SBAC)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Human urine (blank)
-
Solid Phase Extraction (SPE) cartridges
Preparation of Standards and Quality Controls
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve SBAC and d-SBAC in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Serially dilute the SBAC primary stock solution with 50:50 methanol/water to prepare a series of working standard solutions for the calibration curve.
-
Internal Standard Spiking Solution: Dilute the d-SBAC primary stock solution with 50:50 methanol/water to a final concentration of 100 ng/mL.
-
Calibration Standards and Quality Controls (QCs): Prepare calibration standards by spiking blank human urine with the appropriate working standard solutions. Prepare QCs at low, medium, and high concentrations in the same manner.
Sample Preparation
The following workflow illustrates the sample preparation procedure:
Caption: Sample Preparation Workflow for SBAC Analysis.
LC-MS/MS Method
Liquid Chromatography (LC) Parameters:
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Mass Spectrometry (MS) Parameters:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | SBAC: m/z 254.1 → 125.1d-SBAC: m/z 259.1 → 130.1 |
| Collision Energy | Optimized for each transition |
| Dwell Time | 100 ms |
Data Analysis and Method Validation
The concentration of SBAC in unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and plotting this against a calibration curve of known concentrations.
The analytical method should be validated according to the guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[12][13][14]
Validation Parameters:
| Parameter | Acceptance Criteria (Typical) |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in blank matrix from at least six different sources.[14] |
| Linearity | Correlation coefficient (r²) ≥ 0.99 for the calibration curve.[1][6] |
| Accuracy & Precision | Within-run and between-run precision (%CV) ≤ 15% (≤ 20% at LLOQ). Accuracy (%RE) within ±15% (±20% at LLOQ).[12] |
| Matrix Effect | Assessed to ensure no significant ion suppression or enhancement. |
| Recovery | Consistent and reproducible extraction recovery. |
| Stability | Analyte stability demonstrated under various storage and handling conditions (freeze-thaw, short-term, long-term). |
Conclusion
The use of a deuterated internal standard, such as d-SBAC, in conjunction with LC-MS/MS provides a highly reliable and robust method for the quantification of S-benzyl-N-acetyl-L-cysteine in biological matrices. This isotope dilution approach is the gold standard for bioanalytical testing, ensuring data integrity for toxicological assessments and clinical research.
References
- Positive Ion Tandem Mass Spectrometry Offers Enhanced Structural Insights for the Discovery of Mercapturic Acids. (2025). Chemical Research in Toxicology.
- Spectrophotometric Determination of N-Acetyl-L-Cysteine and N-(2-Mercaptopropionyl)
- Determination of S-benzyl-N-acetyl-L-cysteine by gas chromatography/mass spectrometry as a new marker of toluene exposure. PubMed.
- Benzylmercapturic acid. Wikipedia.
- LC-MS/MS Quantitation of Mercapturic Acid Conjugates of Lipid Peroxidation Products as Markers of Oxid
- A procedure for the analysis of S-benzyl-N-acetylcysteine and S-(o-methylbenzyl). PubMed.
- The mercapturic acid p
- Benzylmercapturic Acid Is Superior to Hippuric Acid and O-Cresol as a Urinary Marker of Occup
- Guideline Bioanalytical method valid
- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
- Full article: The mercapturic acid p
- Urinary benzylmercapturic acid as a marker of occupational exposure to toluene.
- Determination of S-Benzyl-N-acetyl-l-cysteine by Gas Chromatography/Mass Spectrometry as a New Marker of Toluene Exposure. Journal of Analytical Toxicology.
- LC-MS/MS quantitation of mercapturic acid conjugates of lipid peroxidation products as markers of oxid
- Guideline on Isotope Dilution Mass Spectrometry. OSTI.GOV.
- Isotope Dilution Mass Spectrometry. PTB.de.
- Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? ScienceDirect.
- Bioanalytical Method Valid
- Urinary benzylmercapturic acid as a marker of occup
Sources
- 1. Determination of S-benzyl-N-acetyl-L-cysteine by gas chromatography/mass spectrometry as a new marker of toluene exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzylmercapturic acid - Wikipedia [en.wikipedia.org]
- 3. Benzylmercapturic acid is superior to hippuric acid and o-cresol as a urinary marker of occupational exposure to toluene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Urinary benzylmercapturic acid as a marker of occupational exposure to toluene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. The mercapturic acid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. LC-MS/MS quantitation of mercapturic acid conjugates of lipid peroxidation products as markers of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. osti.gov [osti.gov]
- 11. Isotope Dilution Mass Spectrometry - PTB.de [ptb.de]
- 12. ema.europa.eu [ema.europa.eu]
- 13. elearning.unite.it [elearning.unite.it]
- 14. academy.gmp-compliance.org [academy.gmp-compliance.org]
Application Notes & Protocols: Leveraging N-acetylcysteine (NAC) Esters for Advanced Oxidative Stress Research
Introduction: The Challenge of Modulating Intracellular Oxidative Stress
Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is a pathogenic cofactor in a vast array of human diseases.[1] The tripeptide glutathione (GSH) is the most abundant intracellular antioxidant and the primary defense mechanism against ROS-induced cellular damage.[2][3] Consequently, strategies to replenish depleted intracellular GSH stores are of paramount importance in oxidative stress research.
For decades, N-acetylcysteine (NAC) has been the standard tool for this purpose. As a precursor to L-cysteine, which is the rate-limiting substrate for GSH synthesis, NAC has a well-established safety profile and has been used to treat conditions of GSH deficiency, such as acetaminophen overdose.[2][4] However, the therapeutic potential of NAC is significantly hampered by its low lipophilicity, poor cell permeability, and low oral bioavailability (ranging from 6-10%), which necessitates high doses that can lead to gastrointestinal side effects.[5][6][7] This limits its efficacy in research models and clinical applications where robust and rapid intracellular GSH restoration is required.
The Advancement: N-acetylcysteine (NAC) Esters
To overcome the pharmacokinetic limitations of standard NAC, a new generation of cell-permeable NAC derivatives has been developed: NAC esters. By neutralizing the free carboxyl group of NAC through esterification, these compounds exhibit significantly increased lipophilicity. This chemical modification allows them to passively diffuse across cellular membranes with much greater efficiency than their parent compound.
Two prominent examples in current research are:
-
N-acetylcysteine Ethyl Ester (NACET): This derivative has demonstrated superior pharmacokinetic properties, including the ability to cross the blood-brain barrier.[5]
-
N-acetylcysteine Amide (NACA): The amide form of NAC also shows enhanced bioavailability and antioxidant efficacy compared to NAC.[8][9]
Once inside the cell, ubiquitous intracellular esterases rapidly cleave the ester bond, releasing NAC directly into the cytoplasm.[5] This intracellular "Trojan horse" mechanism ensures a highly efficient delivery of the cysteine precursor precisely where it is needed for GSH synthesis.[1]
Mechanism of Action: Enhanced Cellular Delivery and GSH Replenishment
The superior efficacy of NAC esters lies in their optimized cellular uptake and subsequent metabolic pathway.
Caption: Cellular uptake and metabolism of NAC Esters vs. NAC.
Comparative Advantages of NAC Esters
The structural modifications of NAC esters translate into significant functional advantages for oxidative stress research.
| Feature | Standard N-acetylcysteine (NAC) | N-acetylcysteine Ethyl Ester (NACET) |
| Lipophilicity | Low | High |
| Cell Permeability | Poor | Excellent (passive diffusion)[5] |
| Oral Bioavailability | Low (~6-10%)[6] | High[5] |
| Efficacy in raising intracellular GSH | Modest; requires high concentrations | Significantly higher than NAC at equivalent doses[5][10] |
| Direct ROS Scavenging | Moderate | More rapid and direct reaction with ROS[5][11] |
| Blood-Brain Barrier Penetration | No | Yes[5] |
Application Notes & Experimental Protocols
The following protocols provide a validated framework for utilizing NAC esters to investigate and mitigate oxidative stress in both in vitro and in vivo models.
Protocol 1: In Vitro Cytoprotection Against Acute Oxidative Insult
This protocol is designed to assess the ability of a NAC ester to protect cultured cells from death induced by an acute oxidative challenge, such as hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (t-BOOH).
Causality Behind Experimental Choices:
-
Pre-incubation: Pre-treating cells with the NAC ester is critical. It allows time for the compound to diffuse into the cells, be converted to NAC and cysteine, and subsequently boost the intracellular GSH pool before the oxidative insult is applied.[5][12] This mimics a prophylactic treatment strategy.
-
Controls: Including both a vehicle control and a standard NAC control is essential to validate the experiment. This allows for direct comparison and quantification of the superior efficacy of the ester form.
Materials:
-
Cell line of interest (e.g., ARPE-19, SH-SY5Y, HepG2)
-
Complete cell culture medium
-
N-acetylcysteine Ethyl Ester (NACET)
-
N-acetylcysteine (NAC)
-
Sterile PBS
-
Oxidant (e.g., 30% H₂O₂, t-BOOH)
-
Cell viability assay kit (e.g., MTS, MTT, or CellTiter-Glo)
-
96-well clear or opaque-walled tissue culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment. Allow cells to adhere and grow for 24 hours.
-
Pre-treatment:
-
Prepare fresh stock solutions of NACET and NAC in complete culture medium. A typical concentration range to test is 100 µM to 1 mM.
-
Remove the old medium from the cells.
-
Add medium containing the desired concentrations of NACET, NAC, or vehicle (medium alone) to the respective wells.
-
Incubate for 16-24 hours. This extended incubation allows for maximal GSH loading.[10][12]
-
-
Wash Step (Critical for Mechanistic Insight):
-
Gently aspirate the pre-treatment medium from all wells.
-
Wash the cell monolayer twice with warm sterile PBS to remove any extracellular compound.[12] This step is crucial to ensure that the observed protection is due to intracellular mechanisms (i.e., increased GSH) and not from the direct scavenging of the oxidant in the culture medium.
-
Add fresh, pre-warmed complete medium to all wells.
-
-
Oxidative Challenge:
-
Prepare a high-concentration stock of the oxidant (e.g., H₂O₂) in sterile water or PBS.
-
Dilute the oxidant directly into the medium of the appropriate wells to achieve the final desired concentration (e.g., 0.5-2 mM H₂O₂). The optimal concentration must be determined empirically via a dose-response curve to find the EC50 for your cell line.
-
Incubate for the challenge period (e.g., 30 minutes to 4 hours).[11][12]
-
-
Recovery & Viability Assessment:
-
After the challenge, remove the oxidant-containing medium.
-
Wash cells once with PBS and replace with fresh complete medium.
-
Allow cells to recover for 16-24 hours.[11]
-
Measure cell viability using a preferred assay according to the manufacturer's instructions.
-
Caption: Experimental workflow for in vitro cytoprotection assay.
Protocol 2: Quantification of Intracellular Glutathione (GSH) Replenishment
This protocol measures the direct biochemical consequence of NAC ester treatment: the increase in intracellular GSH levels.
Causality Behind Experimental Choices:
-
Time Course: Measuring GSH at multiple time points is important. It reveals the kinetics of uptake, conversion, and synthesis, allowing you to determine the optimal pre-treatment duration for your specific cell model.
-
Normalization: GSH levels must be normalized to the total protein content in each sample to account for any differences in cell number between wells.
Materials:
-
Cells cultured in 6-well plates
-
NACET and NAC
-
GSH quantification kit (e.g., GSH/GSSG-Glo™ Assay or a colorimetric kit using DTNB)[13]
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA or Bradford)
Procedure:
-
Cell Seeding & Treatment: Seed cells in 6-well plates. Once they reach ~80-90% confluency, treat them with vehicle, NAC, or NACET at the desired concentrations for various time points (e.g., 2, 4, 8, 16, 24 hours).[10][13]
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add the appropriate lysis buffer provided with the GSH quantification kit.
-
Scrape the cells and collect the lysate.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
GSH Measurement:
-
Perform the GSH assay on the supernatant according to the manufacturer's protocol. This typically involves a reaction that produces a fluorescent or colorimetric signal proportional to the amount of GSH.
-
-
Protein Quantification:
-
Use a small aliquot of the same cell lysate to determine the total protein concentration using a BCA or Bradford assay.
-
-
Data Analysis:
-
Calculate the GSH concentration for each sample.
-
Normalize the GSH concentration to the protein concentration (e.g., in nmol GSH / mg protein).
-
Compare the normalized GSH levels across different treatments and time points. A significant increase in GSH should be observed in NACET-treated cells compared to both vehicle and NAC-treated cells.[10]
-
Protocol 3: In Vivo Administration in Animal Models of Oxidative Stress
This protocol provides general guidelines for using NAC esters in rodent models to assess systemic or organ-specific protection against oxidative stress.
Causality Behind Experimental Choices:
-
Route of Administration: Oral gavage is a common and clinically relevant route. The high oral bioavailability of NACET makes this route particularly effective.[5]
-
Tissue Analysis: The choice of tissue for GSH analysis depends on the research question. For neurodegenerative models, the brain is key; for metabolic disorders, the liver; and for retinal diseases, the eyes.[5][12]
Materials:
-
Rodent model (e.g., mice or rats)
-
NACET or NACA
-
Vehicle for administration (e.g., sterile water or saline)
-
Gavage needles
-
Tissue homogenization equipment
-
GSH quantification kit
Procedure:
-
Animal Dosing:
-
Administer NACET or vehicle to animals via oral gavage. A typical effective dose for NACET in rats has been reported at 50 mg/kg.[5][12]
-
The dosing regimen will depend on the model (acute vs. chronic). For acute protection, a single dose administered 2-4 hours before the oxidative insult is often effective.[12]
-
-
Induction of Oxidative Stress (Model Dependent):
-
Induce oxidative stress according to the specific disease model (e.g., administration of a toxin like MPTP for Parkinson's disease, or lipopolysaccharide for systemic inflammation).
-
-
Tissue Collection:
-
At the desired experimental endpoint, euthanize the animals according to approved ethical protocols.
-
Perfuse with cold saline to remove blood from the tissues.
-
Rapidly dissect the tissue of interest (e.g., brain, liver, eyes) and flash-freeze in liquid nitrogen or proceed immediately to homogenization.
-
-
Tissue Homogenization and GSH Analysis:
-
Homogenize the tissue in an appropriate buffer on ice.
-
Centrifuge the homogenate to pellet debris.
-
Use the resulting supernatant to measure GSH levels and total protein concentration as described in Protocol 2.
-
-
Data Analysis: Compare the tissue GSH levels between the vehicle-treated and NACET-treated groups to determine if the compound successfully mitigated the toxin-induced GSH depletion.
Conclusion and Future Directions
N-acetylcysteine esters, particularly NACET and NACA, represent a significant advancement in the tools available for oxidative stress research. Their superior chemical properties allow for reliable and potent modulation of intracellular glutathione levels in a manner that is not achievable with standard NAC.[5] These compounds enable researchers to more accurately probe the role of GSH depletion in disease pathogenesis and to test therapeutic strategies with greater translational potential. Future research will likely focus on developing tissue-specific NAC esters and further exploring their efficacy in a wider range of preclinical disease models.
References
-
Grinberg, L., Fibach, E., Amer, J., & Atlas, D. (2005). N-acetylcysteine amide, a novel cell-permeating thiol, restores cellular glutathione and protects human red blood cells from oxidative stress. Free Radical Biology and Medicine, 38(1), 136-145. [Link]
-
Giustarini, D., Torricelli, C., Fanti, P., D'Adamio, G., Colombo, G., Milzani, A., Rossi, R., & Aldini, G. (2021). Superior Properties of N-Acetylcysteine Ethyl Ester over N-Acetyl Cysteine to Prevent Retinal Pigment Epithelial Cells Oxidative Damage. International Journal of Molecular Sciences, 22(2), 639. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). NACET as a Powerful Antioxidant: Understanding the Mechanisms of N-Acetyl-L-Cysteine Ethyl Ester. [Link]
-
Wikipedia. (2024). Acetylcysteine. [Link]
-
Mao, L., Taha, M., Tan, J., Iranshahi, M., Al-Harrasi, A., & Atanasov, A. G. (2024). N-Acetylcysteine, N-Acetylcysteine Amide, and Thioredoxin Mimetic Peptides Regenerate Mercaptoalbumin and Exhibit Antioxidant Activity. Antioxidants, 13(3), 349. [Link]
-
Giustarini, D., Torricelli, C., Fanti, P., D'Adamio, G., Colombo, G., Milzani, A., Rossi, R., & Aldini, G. (2021). Superior Properties of N-Acetylcysteine Ethyl Ester over N-Acetyl Cysteine to Prevent Retinal Pigment Epithelial Cells Oxidative Damage. MDPI. [Link]
-
Amini, A., Masoumi-Ardakani, Y., Vaezi, G., & Zilaee, M. (2022). Effects of N-acetylcysteine on oxidative stress biomarkers, depression, and anxiety symptoms in patients with multiple sclerosis. Food Science & Nutrition, 10(10), 3356-3363. [Link]
-
Fernández-Lázaro, D., Busto, N., Seco-Calvo, J., & Mielgo-Ayuso, J. (2023). Influence of N-Acetylcysteine Supplementation on Physical Performance and Laboratory Biomarkers in Adult Males: A Systematic Review of Controlled Trials. Nutrients, 15(11), 2463. [Link]
-
Giustarini, D., et al. (2021). Superior Properties of N-Acetylcysteine Ethyl Ester over N-Acetyl Cysteine to Prevent Retinal Pigment Epithelial Cells Oxidative Damage. ResearchGate. [Link]
-
Tenorio, M. D. C., Graciliano, N. G., Moura, F. A., Oliveira, A. C. M. d., & Goulart, M. O. F. (2021). N-Acetylcysteine (NAC): Impacts on Human Health. Antioxidants, 10(6), 967. [Link]
-
Berk, M. (2016). Glutathione, Oxidative Stress and N-Acetylcysteine (NAC) in Psychiatric Disorders. YouTube. [Link]
-
Naidu, P. B., & Kowluru, R. A. (2019). N-acetylcysteine attenuates oxidative stress and glutathione-dependent redox imbalance caused by high glucose/high palmitic acid treatment in pancreatic Rin-5F cells. PLOS ONE, 14(12), e0226675. [Link]
-
Atkuri, K. R., Mantovani, J. J., Herzenberg, L. A., & Herzenberg, L. A. (2007). N-Acetylcysteine—a safe antidote for cysteine/glutathione deficiency. Current Opinion in Pharmacology, 7(4), 355-359. [Link]
-
Ezeriņa, D., Vaivade, M., & Pīrāgs, V. (2021). N-acetylcysteine Can Induce Massive Oxidative Stress, Resulting in Cell Death with Apoptotic Features in Human Leukemia Cells. International Journal of Molecular Sciences, 22(23), 12698. [Link]
-
Nguyen, D., Messner, D. J., & Fahey, J. W. (2009). The Cytoprotective Effect of N-acetyl-L-cysteine against ROS-Induced Cytotoxicity Is Independent of Its Ability to Enhance Glutathione Synthesis. Toxicological Sciences, 111(1), 115-126. [Link]
-
Atlas, D., & Grinberg, L. (2004). N-acetylcysteine amide, a novel cell-permeating thiol, restores cellular glutathione and protects human red blood cells from oxidative stress. Free Radical Biology and Medicine, 38(1), 136-45. [Link]
-
Giustarini, D., Tsikas, D., & Rossi, R. (2023). How to Increase Cellular Glutathione. Antioxidants, 12(5), 1094. [Link]
-
Che-Othman, M. H., Othman, F., & Jaapar, M. S. (2018). The Role of N-Acetylcysteine Supplementation on the Oxidative Stress Levels, Genotoxicity and Lineage Commitment Potential of Ex Vivo Murine Haematopoietic Stem/Progenitor Cells. Malaysian Journal of Medical Sciences, 25(4), 54-66. [Link]
-
ResearchGate. (n.d.). Intracellular glutathione (GSH) levels following N-acetylcysteine (NAC) treatment. [Link]
-
Mata, M., Morcillo, E., & Cortijo, J. (2023). Influence of dose and exposition time in the effectiveness of N-Acetyl-l-cysteine treatment in A549 human epithelial cells. BMC Pharmacology and Toxicology, 24(1), 19. [Link]
-
Tatum, R., & Ercal, N. (2017). The Role of N-Acetylcysteine Amide in Defending Primary Human Retinal Pigment Epithelial Cells against Tert-Butyl Hydroperoxide-. Scholars' Mine. [Link]
-
Grinberg, L., Fibach, E., Amer, J., & Atlas, D. (2004). N-acetylcysteine amide, a novel cell-permeating thiol, restores cellular glutathione and protects human red blood cells from oxidative stress. ResearchGate. [Link]
-
ResearchGate. (2019). The Protective Effect of N-Acetylcysteine on Oxidative Stress in the Brain Caused by the Long-Term Intake of Aspartame by Rats. [Link]
-
Life Extension. (n.d.). Glutathione vs. NAC: Which Antioxidant Is Best for Your Liver?. [Link]
-
ResearchGate. (n.d.). NACET strongly increases the intracellular glutathione (GSH) content in RPE cells. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. N-acetylcysteine - a safe antidote for cysteine/glutathione deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to Increase Cellular Glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nordic.com [nordic.com]
- 5. Superior Properties of N-Acetylcysteine Ethyl Ester over N-Acetyl Cysteine to Prevent Retinal Pigment Epithelial Cells Oxidative Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acetylcysteine - Wikipedia [en.wikipedia.org]
- 7. Effects of N‐acetylcysteine on oxidative stress biomarkers, depression, and anxiety symptoms in patients with multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-Acetylcysteine, N-Acetylcysteine Amide, and Thioredoxin Mimetic Peptides Regenerate Mercaptoalbumin and Exhibit Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-acetylcysteine amide, a novel cell-permeating thiol, restores cellular glutathione and protects human red blood cells from oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Superior Properties of N-Acetylcysteine Ethyl Ester over N-Acetyl Cysteine to Prevent Retinal Pigment Epithelial Cells Oxidative Damage [mdpi.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: N-acetyl-S-benzyl-L-cysteine as a Biomarker of Exposure
Introduction: The Significance of N-acetyl-S-benzyl-L-cysteine in Exposure Monitoring
In the fields of toxicology, occupational health, and environmental science, the precise measurement of chemical exposure is paramount. Biomarkering, the practice of measuring a substance in a biological system to ascertain exposure, offers a direct window into an individual's internal dose. N-acetyl-S-benzyl-L-cysteine (ASBC), also known as S-benzylmercapturic acid (SBMA), has emerged as a highly specific and sensitive biomarker for assessing exposure to toluene and benzyl chloride.[1] Toluene, a ubiquitous industrial solvent, and benzyl chloride, a reactive chemical intermediate, both pose significant health risks. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of ASBC as a biomarker, detailing the underlying biochemical principles, analytical methodologies, and field-proven protocols.
The primary advantage of using ASBC as a biomarker lies in its specificity. Unlike other metabolites of toluene, such as hippuric acid or o-cresol, which can be influenced by diet and other environmental factors, ASBC is a direct product of the detoxification pathway for the benzyl group.[2] This makes it a more reliable indicator, especially at low exposure levels.[2][3] For benzyl chloride, ASBC is the main metabolite, making its detection a direct confirmation of exposure.
Biochemical Foundation: The Metabolic Pathway to ASBC
Understanding the metabolic fate of a xenobiotic is crucial for interpreting biomarker data. The formation of ASBC is a multi-step enzymatic process primarily occurring in the liver, designed to detoxify and facilitate the excretion of harmful compounds.
Metabolism of Toluene
The metabolism of toluene to ASBC follows a side-chain oxidation pathway.[3]
-
Oxidation: Toluene is first oxidized at the methyl group by cytochrome P450 (CYP) enzymes to form benzyl alcohol.[4]
-
Conjugation with Glutathione: Benzyl alcohol is then conjugated with the endogenous antioxidant glutathione (GSH). This reaction is catalyzed by glutathione S-transferases (GSTs), a superfamily of detoxification enzymes.[3][5] GSTs play a critical role in protecting cells from electrophilic compounds and oxidative stress.[6]
-
Formation of Mercapturic Acid: The resulting glutathione conjugate undergoes sequential enzymatic cleavage of the glutamate and glycine residues, followed by N-acetylation of the remaining cysteine conjugate to form N-acetyl-S-benzyl-L-cysteine (ASBC).[3]
Metabolism of Benzyl Chloride
Benzyl chloride is a more direct precursor to ASBC.
-
Direct Glutathione Conjugation: As an electrophilic compound, benzyl chloride can directly react with glutathione, a reaction also catalyzed by glutathione S-transferases.
-
Mercapturic Acid Pathway: Following conjugation, the pathway mirrors that of toluene, leading to the formation and urinary excretion of ASBC. More than 65% of an absorbed dose of benzyl chloride is excreted as ASBC within 24 hours.
Below is a diagram illustrating the metabolic conversion of Toluene to N-acetyl-S-benzyl-L-cysteine.
Caption: Metabolic pathway of toluene to ASBC.
Analytical Quantification of ASBC in Urine
The gold standard for the quantification of ASBC in urine is liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers exceptional sensitivity and selectivity, allowing for the detection of ASBC even at very low concentrations. Gas chromatography-mass spectrometry (GC-MS) has also been used.
Core Principles of the LC-MS/MS Method
The analytical workflow involves several key stages: sample preparation, chromatographic separation, and mass spectrometric detection. A crucial aspect of quantitative accuracy is the use of a stable isotope-labeled internal standard, such as deuterated ASBC (d5-ASBC), which is added to the samples at the beginning of the preparation process to account for any analyte loss during extraction and ionization variability.
The following diagram outlines the general experimental workflow for ASBC analysis.
Caption: Experimental workflow for ASBC analysis.
Detailed Experimental Protocols
Protocol 1: Urine Sample Collection and Storage
-
Collection: Collect spot urine samples in sterile, polypropylene containers. For occupational exposure monitoring, end-of-shift samples are typically collected.
-
Storage: Immediately after collection, samples should be refrigerated. For long-term storage, freeze at -20°C or lower to ensure the stability of the analyte.[7]
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is adapted from established methods for mercapturic acids.[7][8][9]
-
Thawing and Internal Standard Spiking: Thaw urine samples at room temperature. Centrifuge at approximately 1,500 x g for 10 minutes to pellet any sediment. Transfer 1 mL of the supernatant to a clean tube and add a known amount of deuterated ASBC internal standard solution.
-
Acidification: Acidify the urine sample to a pH of approximately 3-4 with an appropriate acid (e.g., formic acid or acetic acid).
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing sequentially with 3 mL of methanol followed by 3 mL of deionized water.
-
Sample Loading: Load the acidified urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of deionized water to remove interfering hydrophilic compounds.
-
Elution: Elute the ASBC and the internal standard from the cartridge with 2-3 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a known volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis
The following parameters serve as a starting point and should be optimized for the specific instrumentation used.
| Parameter | Recommended Setting |
| HPLC System | Agilent 1200 series or equivalent |
| Analytical Column | C18 reversed-phase (e.g., 150 mm x 3 mm, 3.5 µm particle size)[7] |
| Mobile Phase A | 0.1% Acetic Acid in Water |
| Mobile Phase B | 0.1% Acetic Acid in Acetonitrile |
| Gradient Elution | Start with a low percentage of B, ramp up to a high percentage to elute ASBC, then return to initial conditions for equilibration. A typical gradient might be 5% B to 95% B over 10 minutes. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI) in negative ion mode |
| MRM Transitions | ASBC: m/z 252.1 → 123.1; d5-ASBC: m/z 257.1 → 128.1 (example transitions, should be optimized) |
| Collision Energy | Optimize for maximum signal intensity for each transition. |
Data Analysis and Interpretation
Quantification
A calibration curve is constructed by analyzing a series of standards with known concentrations of ASBC and a fixed concentration of the internal standard. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte. The concentration of ASBC in the unknown samples is then determined by interpolating their peak area ratios from the calibration curve.
Creatinine Normalization
Urine concentration can vary significantly depending on hydration status. To account for this, it is standard practice to normalize the ASBC concentration to the urinary creatinine concentration. The final result is typically expressed as micrograms of ASBC per gram of creatinine (µg/g creatinine).
Interpretation of Results
The interpretation of ASBC levels requires comparison to reference ranges and consideration of the exposure context.
| Population | Typical Urinary ASBC Levels (µg/L) |
| Non-Exposed (Non-Smokers) | Generally below the limit of detection (<0.2 µg/L) to low single-digit values.[2][10] A study reported a median of 8.2 µg/L (range 1.6-77.4) in non-smokers.[3] |
| Non-Exposed (Smokers) | Slightly elevated due to toluene in tobacco smoke. A study found a median of 11.5 µg/L (range 0.9-51.2).[3] |
| Occupationally Exposed to Toluene | Levels correlate with the intensity of exposure. Can range from detectable levels to several hundred µg/L. A study of workers exposed to a geometric mean of 13 ppm toluene showed a clear correlation between air toluene and urinary ASBC.[1] |
Note: These values are for guidance only and may vary between studies and analytical methods. It is recommended that each laboratory establishes its own reference ranges.
Conclusion: A Robust Tool for Exposure Assessment
N-acetyl-S-benzyl-L-cysteine is a specific, sensitive, and reliable biomarker for assessing human exposure to toluene and benzyl chloride. Its measurement, particularly by LC-MS/MS, provides a powerful tool for occupational and environmental health monitoring, toxicological research, and in the development of safer chemical alternatives. The protocols and information presented in this guide offer a solid foundation for the implementation of ASBC analysis in the laboratory. Adherence to rigorous quality control and validation procedures is essential for generating accurate and defensible data.
References
-
DFG, Deutsche Forschungsgemeinschaft. Benzene, benzyl chloride, and toluene – Determination of S-phenylmercapturic acid and S-benzylmercapturic acid in urine by LC-MS/MS. The MAK-Collection for Occupational Health and Safety. 2021;6(3):doc068. Available from: [Link]
-
Inoue O, Kanno E, Yusa T, et al. Urinary benzylmercapturic acid as a marker of occupational exposure to toluene. Int Arch Occup Environ Health. 2002;75(5):341-347. Available from: [Link]
-
Kabamba M, Mata H, Mbuyi F, Tuakuila J. S-Benzylmercapturic Acid (S-BMA) Levels in Urine as an Indicator of Exposure to Toluene in the Kinshasa Population. J Env Toxicol and Anal Res. 2021;3(1):1-5. Available from: [Link]
-
B'Hymer C. NMAM 8326: S-Benzylmercapturic acid and S-phenylmercapturic acid in urine; metabolites of toluene and benzene. NIOSH Manual of Analytical Methods. 2014. Available from: [Link]
-
CDC. NMAM 8326: S-BENZYLMERCAPTURIC ACID AND S-PHENYLMERCAPTURIC ACID IN URINE. 2014. Available from: [Link]
-
Inoue O, Kanno E, Kasai K, et al. Benzylmercapturic acid is superior to hippuric acid and o-cresol as a urinary marker of occupational exposure to toluene. Toxicol Lett. 2004;147(2):177-186. Available from: [Link]
-
Inoue O, Kanno E, Yusa T, et al. Benzylmercapturic acid is superior to hippuric acid and o-cresol as a urinary marker of occupational exposure to toluene. Toxicology Letters. 2004;147(2):177-186. Available from: [Link]
-
Moriwaki H, Tsujimoto Y, Noda T, Shimizu M, Tanaka M. Determination of mercapturic acids in urine by solid-phase extraction followed by liquid chromatography–electrospray ionization mass spectrometry. Analyst. 2000;125:709-713. Available from: [Link]
-
Raza H, John A. Glutathione S-transferases in human health and disease. IntechOpen; 2018. Available from: [Link]
-
Moriwaki H, Tsujimoto Y, Noda T, Shimizu M, Tanaka M. Determination of mercapturic acids in urine by solid-phase extraction followed by liquid chromatography–electrospray ionization mass spectrometry. The Analyst. 2000;125(4):709-713. Available from: [Link]
-
de Oliveira F, de Oliveira Alves T, de Lourdes Cardeal Z. a simple and sensitive lc-ms/ms method for the determination of s-phenylmercapturic acid in human urine. J. Braz. Chem. Soc.. 2018;29(8):1753-1760. Available from: [Link]
-
Wang Y, et al. Preparation of a new benzylureido-β-cyclodextrin-based column and its application for the determination of phenylmercapturic acid and benzylmercapturic acid enantiomers in human urine by LC/MS/MS. J Chromatogr B Analyt Technol Biomed Life Sci. 2021;1179:122847. Available from: [Link]
-
Sivakumar S, Palanivel G, Muthusamy G, et al. Glutathione S-transferases Detoxify Endogenous and Exogenous Toxic Agents- Minireview. J Dairy Vet Anim Res. 2017;5(5):157-159. Available from: [Link]
-
Wang C, et al. Supplementary Information. The Royal Society of Chemistry. Available from: [Link]
-
Kuhara T, et al. Solid phase extraction procedure for urinary organic acid analysis by gas chromatography mass spectrometry. J Chromatogr B Biomed Sci Appl. 1999;731(1):141-7. Available from: [Link]
-
Shoemaker JD. Liquid-Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Se. J Anal Bioanal Tech. 2013;4(5):1-4. Available from: [Link]
-
García-Muñoz Á, et al. Direct, Metal-Free Synthesis of Benzyl Alcohols and Deuterated Benzyl Alcohols from p-Toluenesulfonylhydrazones Using Water as Solvent. Synthesis. 2012;44(14):2237-2242. Available from: [Link]
-
Tew KD, Townsend DM. The Multifaceted Role of Glutathione S-Transferases in Health and Disease. Int J Mol Sci. 2023;24(8):7447. Available from: [Link]
-
Cosnier F, Cossec B, Burgart M, et al. Biomarkers of toluene exposure in rats: mercapturic acids versus traditional indicators (urinary hippuric acid and o-cresol and blood toluene). Xenobiotica. 2013;43(7):651-60. Available from: [Link]
-
Gleason PM, Hamper BC. The Synthesis of Deuterated Isohumulones for Use as Internal Standards in LC-MS Stable Isotope Dilution Assays. UMSL Undergraduate Works. 2014. Available from: [Link]
-
Eureka Kit Cromatografici. t,t-Muconic and s-Phenylmercapturic Acids in urine by LC/MS. Available from: [Link]
-
Arumugam G, Ramalingam K, Ramasamy K. Glutathione s-transferases detoxify endogenous and exogenous toxic agents-mini review. J Dairy Vet Anim Res. 2017;5(5):157‒159. Available from: [Link]
-
Li F, et al. Development of an Optimized Two-Step Solid-Phase Extraction Method for Urinary Nucleic Acid Adductomics. Int J Mol Sci. 2020;21(23):9246. Available from: [Link]
-
Tew K, et al. Glutathione-Mediated Conjugation of Anticancer Drugs: An Overview of Reaction Mechanisms and Biological Significance for Drug Detoxification and Bioactivation. Molecules. 2022;27(16):5213. Available from: [Link]
Sources
- 1. Urinary benzylmercapturic acid as a marker of occupational exposure to toluene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzylmercapturic acid is superior to hippuric acid and o-cresol as a urinary marker of occupational exposure to toluene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biomonitoring of the benzene metabolite s-phenylmercapturic acid and the toluene metabolite s-benzylmercapturic acid in urine from firefighters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of glutathione S-transferases in human disease pathogenesis and their current inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medcraveonline.com [medcraveonline.com]
- 7. cdc.gov [cdc.gov]
- 8. Determination of mercapturic acids in urine by solid-phase extraction followed by liquid chromatography–electrospray ionization mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. Determination of mercapturic acids in urine by solid-phase extraction followed by liquid chromatography–electrospray ionization mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 10. scholarena.com [scholarena.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting HPLC Separation of N-Acetylcysteine (NAC) Derivatives
Welcome to the technical support resource for High-Performance Liquid Chromatography (HPLC) analysis of N-acetylcysteine (NAC) and its related compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during method development, validation, and routine analysis. Here, we move beyond generic advice to provide in-depth, scientifically grounded solutions based on the specific physicochemical properties of NAC.
Section 1: Core Troubleshooting Guide
This section addresses the most frequent and challenging issues in NAC chromatography. Each problem is broken down by probable causes, followed by a systematic approach to resolution.
Issue 1: Poor Peak Shape – Tailing and Fronting
Peak tailing is arguably the most common issue in NAC analysis, often stemming from its chemical structure, which includes a free thiol and a carboxylic acid group.
Probable Cause A: Secondary Interactions with Residual Silanols
The carboxylic acid moiety of NAC (pKa ~3.2) can interact with free silanol groups on the surface of silica-based reversed-phase columns, leading to peak tailing.
Solutions:
-
Mobile Phase pH Adjustment: Lowering the mobile phase pH to at least 1.5-2.0 units below the pKa of the carboxylic acid group ensures it is fully protonated, minimizing ionic interactions with silanols. A common choice is a phosphate buffer adjusted to pH 2.5-3.0 with phosphoric acid.[1][2]
-
Use of End-Capped Columns: Employing a high-quality, end-capped C18 or C8 column is crucial. End-capping "shields" the residual silanols, reducing the sites available for secondary interactions.
-
Ion-Pairing Chromatography: Introduce an ion-pair reagent, such as octanesulfonate, into the mobile phase.[3] This reagent pairs with the ionized NAC, rendering it more hydrophobic and masking the charged site, which improves retention and peak shape on a reversed-phase column.
Probable Cause B: Analyte Overload
Injecting too concentrated a sample can saturate the stationary phase, leading to peak fronting.
Solutions:
-
Reduce Injection Volume or Concentration: Systematically dilute the sample and re-inject. If peak shape improves, analyte overload was the likely cause.
-
Increase Column Capacity: If sample dilution is not feasible (e.g., for impurity analysis), consider a column with a higher stationary phase loading or a wider internal diameter.
Troubleshooting Workflow for Peak Tailing
This workflow provides a logical sequence for diagnosing and resolving peak tailing issues specific to NAC analysis.
Caption: Systematic workflow for troubleshooting NAC peak tailing.
Issue 2: Retention Time Variability and Irreproducibility
Shifting retention times can compromise data integrity, making peak identification and quantification unreliable.
Probable Cause A: NAC Oxidation
The most significant challenge in NAC analysis is its rapid oxidation to form N,N'-diacetyl-L-cystine (Di-NAC or Impurity C).[4][5][6] This dimerization changes the analyte's properties, leading to the appearance of a new, often later-eluting peak, and a corresponding decrease in the NAC peak area and potential shift in retention time.
Solutions:
-
Control Sample pH: The rate of oxidation is pH-dependent. Preparing samples in an acidic diluent (e.g., 0.1% TFA or 0.3 M HCl) significantly slows this process.[3][7]
-
Use of Antioxidants/Reducing Agents: For complex matrices where oxidation is catalyzed, the addition of agents like tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT) can be effective in keeping NAC in its reduced state.[5]
-
Addition of a Chelating Agent: Trace metal ions (e.g., iron, copper) in the sample or mobile phase can catalyze NAC oxidation. Adding a chelator like EDTA (e.g., 1 mM) to the mobile phase or sample diluent can sequester these metals.[5][8]
-
Fresh Sample Preparation: Always analyze NAC solutions as fresh as possible. If storage is necessary, keep them at refrigerated temperatures (2-8°C) and protected from light.[7]
| Stabilizing Agent | Mechanism of Action | Typical Concentration | Considerations |
| Low pH Diluent (e.g., HCl, H₃PO₄) | Suppresses thiolate anion formation, the species most prone to oxidation. | pH 2.0 - 3.0 | Most common and effective first-line approach. |
| EDTA | Sequesters metal ions that catalyze oxidation. | 1 mM | Highly recommended for both mobile phase and diluent. |
| TCEP / DTT | Act as reducing agents to prevent or reverse disulfide bond formation. | ~1-5 mM | May interfere with certain detection methods; use judiciously. |
Table 1: Comparison of common stabilizing agents for N-acetylcysteine solutions.
Probable Cause B: Inadequate Column Equilibration
Insufficient equilibration time between gradient runs or after changing the mobile phase can lead to drifting retention times.
Solution:
-
Ensure the column is equilibrated with the initial mobile phase for at least 10-15 column volumes before the first injection and between runs. Monitor the baseline for stability as an indicator of equilibration.
Issue 3: Low Sensitivity or No Peak Detected
NAC lacks a strong chromophore, making UV detection at low wavelengths (e.g., 210-220 nm) challenging due to low sensitivity and potential interference from mobile phase components.[9]
Solutions:
-
Lower UV Wavelength: While challenging, detection around 214 nm is common. Ensure the mobile phase components (buffer, acid modifier) have low absorbance at this wavelength.
-
Pre- or Post-Column Derivatization: This is a highly effective strategy to enhance detection.[10]
-
Pre-column: Derivatize the thiol group with a fluorescent tag like N-(1-pyrenyl)maleimide (NPM) before injection.[11][12] This significantly increases sensitivity and specificity when using a fluorescence detector.
-
Post-column: React the column effluent with a derivatizing agent like methyl-propiolate before it reaches the detector.[8][13] This avoids potential chromatographic issues with the derivatized product.
-
Experimental Protocol: Pre-Column Derivatization with NPM
-
Reagent Preparation: Prepare a 1 mM solution of N-(1-pyrenyl)maleimide (NPM) in a suitable organic solvent like acetonitrile.
-
Sample Derivatization: Mix your NAC sample or standard with the NPM solution in a 1:1 ratio.
-
Reaction: Allow the reaction to proceed at room temperature for 10-15 minutes, protected from light.
-
Quenching (Optional): Add a small amount of a thiol-containing compound (e.g., cysteine) to react with excess NPM.
-
Injection: Inject the derivatized sample into the HPLC system.
-
Detection: Use a fluorescence detector with excitation and emission wavelengths appropriate for the NPM tag (e.g., λex = 330 nm, λem = 376 nm).[12]
Caption: Workflow for pre-column derivatization of NAC with NPM.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best starting mobile phase for NAC separation? A common and effective starting point for a reversed-phase separation is a mobile phase consisting of a phosphate buffer at pH 3.0 and acetonitrile in a 95:5 (v/v) ratio.[1] The low pH is critical for good peak shape, and the low organic content provides adequate retention for the polar NAC molecule.
Q2: My NAC peak is co-eluting with an impurity. How can I improve resolution? To improve resolution, you can either increase retention or improve column efficiency.
-
Increase Retention: Decrease the percentage of the organic modifier (e.g., acetonitrile) in the mobile phase.
-
Change Selectivity: Switch the organic modifier (e.g., from acetonitrile to methanol) or change the column chemistry (e.g., from a C18 to a Phenyl or Cyano phase).
-
Improve Efficiency: Use a column with a smaller particle size (e.g., 3 µm or sub-2 µm) or a longer column length.
Q3: How do I confirm the identity of the peak I suspect is Di-NAC? The most definitive way is to use mass spectrometry (LC-MS). The mass of Di-NAC will correspond to the dimer of NAC minus two hydrogen atoms. Alternatively, you can purposefully oxidize a pure NAC standard (e.g., by exposing it to air at a neutral pH for several hours) and inject it. The new, larger peak that appears should correspond to the retention time of your suspected Di-NAC peak.
Q4: Can I use a UV detector for trace-level analysis of NAC? While possible, it is challenging. For trace-level quantification, UV detection often lacks the required sensitivity and can be prone to interference.[14] Derivatization followed by fluorescence detection is the recommended approach for high-sensitivity analysis.[10][11] Electrochemical detection is another highly sensitive alternative that directly measures the thiol group.
Q5: The USP monograph for Acetylcysteine assay uses an internal standard. Is this necessary? Using an internal standard (the USP method suggests L-Phenylalanine) is a best practice for ensuring the highest accuracy and precision.[2] It corrects for variations in injection volume, sample preparation, and potential detector drift. While not strictly necessary for every application (e.g., simple purity checks), it is highly recommended for quantitative assays, especially during method validation and for quality control purposes.
References
- A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media. (2020). Insights.bio.
-
A green HPLC method for the determination of N-acetylcysteine using post-column derivatization with methyl-propiolate. (2012). Taylor & Francis Online. [Link]
- A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N - Insights.bio. (2020). Insights.bio.
- DEVELOPMENT OF A RELIABLE HPLC TEST METHOD FOR ANALYSIS OF NAC. (n.d.).
-
Development and Validation of RP-HPLC Method for the Estimation of NAcetylcysteine in Wet Cough Syrup. (2012). ResearchGate. [Link]
-
Quantitative determination of N-Acetyl cysteine by RP-HPLC method in bulk and parenteral injection. (2018). ResearchGate. [Link]
-
Development and Validation of an Analytical Method for Related Substances in N-acetyl–L-cysteine Effervescent Tablets by RP-HPLC. (2017). Indian Journal of Pharmaceutical Education and Research. [Link]
-
Hplc Determination of N-Acetylcysteine in Pharmaceutical Preparations After Pre-Column Derivatization With ThiolyteR MB Using Fluorescence Detection. (2006). Taylor & Francis Online. [Link]
-
Stability Indicating RP-HPLC Method for Simultaneous Estimation of N-Acetylcysteine and Ascorbic Acid. (2022). International Journal of Pharmacy and Pharmaceutical Research. [Link]
-
A GREEN HPLC METHOD FOR THE DETERMINATION OF N-ACETYLCYSTEINE USING POST-COLUMN DERIVATIZATION WITH METHYL-PROPIOLATE. (2012). Taylor & Francis Online. [Link]
-
USP Monographs: Acetylcysteine. (n.d.). usp.org. [Link]
-
High-performance liquid chromatography assay for N-acetylcysteine in biological samples following derivatization with N-(1-pyrenyl)maleimide. (1991). PubMed. [Link]
-
Separation and quantification of N-acetyl-l-cysteine and N-acetyl-cysteine-amide by HPLC with fluorescence detection. (2006). Semantic Scholar. [Link]
-
Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. (n.d.). ScienceDirect. [Link]
Sources
- 1. ajpp.in [ajpp.in]
- 2. uspbpep.com [uspbpep.com]
- 3. ijper.org [ijper.org]
- 4. A simple RP-HPLC method for the stability-indicating determination of <em>N</em>-acetyl-L-cysteine and <em>N,N’</em>-diacetyl-L-cystine in cell culture media [insights.bio]
- 5. s10901.pcdn.co [s10901.pcdn.co]
- 6. researchgate.net [researchgate.net]
- 7. cdn.insights.bio [cdn.insights.bio]
- 8. researchgate.net [researchgate.net]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 10. tandfonline.com [tandfonline.com]
- 11. High-performance liquid chromatography assay for N-acetylcysteine in biological samples following derivatization with N-(1-pyrenyl)maleimide [pubmed.ncbi.nlm.nih.gov]
- 12. semanticscholar.org [semanticscholar.org]
- 13. tandfonline.com [tandfonline.com]
- 14. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of N-Acetyl-S-benzyl-L-cysteine methyl ester
Welcome to the technical support center for the purification of N-Acetyl-S-benzyl-L-cysteine methyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the purification of this compound. Our approach is rooted in established chemical principles and field-proven insights to ensure you can achieve the desired purity for your downstream applications.
I. Understanding the Molecule: Key Physicochemical Properties
Before delving into purification protocols, it is crucial to understand the physicochemical properties of N-Acetyl-S-benzyl-L-cysteine methyl ester that influence the choice of purification strategy.
-
Structure: The molecule contains a moderately polar N-acetyl group, a nonpolar S-benzyl protecting group, and a methyl ester. This combination of polar and nonpolar functionalities gives the molecule an intermediate polarity.
-
Crystallinity: N-Acetyl-S-benzyl-L-cysteine methyl ester is often isolated as a crystalline solid, making recrystallization a viable and effective purification method.[1]
-
Potential Impurities: Common impurities can include unreacted starting materials (N-acetyl-L-cysteine, benzyl bromide), byproducts from side reactions (e.g., dibenzyl ether), and the corresponding carboxylic acid if esterification is incomplete.
-
Stability: Cysteine derivatives can be susceptible to oxidation, leading to the formation of disulfide-linked dimers.[2] It is important to be mindful of this during the work-up and purification process.
II. Choosing Your Purification Strategy: A Logic-Guided Approach
The choice of purification method depends on the scale of your reaction, the nature of the impurities, and the desired final purity. The following flowchart outlines a decision-making process for selecting the most appropriate strategy.
Sources
Long-term storage and handling of N-Acetyl-S-benzyl-L-cysteine methyl ester
Welcome to the technical support guide for N-Acetyl-S-benzyl-L-cysteine methyl ester (Ac-S-Bn-Cys-OMe). This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and proper handling of this compound, enabling reliable and reproducible experimental outcomes. Here, we will address common challenges and questions through detailed troubleshooting guides and frequently asked questions, grounded in established scientific principles and safety protocols.
Section 1: Compound Profile & Key Properties
A foundational understanding of the compound's physical and chemical properties is critical for its proper use. N-Acetyl-S-benzyl-L-cysteine methyl ester is a derivative of the more commonly known N-acetylcysteine (NAC). The key structural modifications—the S-benzylation and methyl esterification—significantly alter its chemical behavior, particularly its stability and solubility.
| Property | Value | Source(s) |
| CAS Number | 77549-14-5 | [1] |
| Molecular Formula | C₁₃H₁₇NO₃S | [1] |
| Molecular Weight | 267.35 g/mol | [1] |
| Appearance | White to yellow crystalline powder | [2] |
| Melting Point | 162 - 163 °C | [2] |
| Recommended Storage | Refrigerated (0-6 °C) | [2] |
| Solubility | Slightly soluble in DMSO, Ethanol, Methanol | [2] |
Section 2: Long-Term Storage & Stability
Proper storage is the most critical factor in preserving the integrity of N-Acetyl-S-benzyl-L-cysteine methyl ester. Degradation can lead to inconsistent results and the failure of experiments.
Core Storage Protocol
-
Temperature: Store the solid compound in a tightly sealed container under refrigerated conditions, ideally between 0°C and 6°C[2]. A Material Safety Data Sheet for the parent compound, N-acetyl-S-benzyl-L-cysteine, also recommends refrigeration below 4°C (39°F)[3].
-
Atmosphere: For maximal stability, especially for long-term storage, we recommend storing the compound under an inert atmosphere (e.g., argon or nitrogen). This is a best practice for many cysteine derivatives to prevent oxidation, even though the S-benzyl group offers protection to the thiol[4].
-
Container: Use a tightly sealed, opaque container to protect the compound from moisture and light. The compound is known to be hygroscopic (absorbs moisture from the air), which can accelerate degradation[3].
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible substances[3].
Causality Behind Storage Choices: Preventing Degradation
Unlike its parent molecule N-acetylcysteine (NAC), which readily undergoes dimerization via oxidation of its free thiol group, the S-benzyl group in this compound protects the sulfur atom from this specific degradation pathway[5]. However, two other primary degradation pathways are of concern:
-
Hydrolysis: The methyl ester group is susceptible to hydrolysis, especially in the presence of moisture or under acidic/basic conditions. This would yield N-Acetyl-S-benzyl-L-cysteine. Storing the compound dry and in a neutral environment is paramount.
-
Oxidation: While the thioether is more stable than a thiol, slow oxidation of the sulfur atom to a sulfoxide can still occur over long periods, particularly if exposed to air and light.
Section 3: Handling and Solution Preparation
Safe and accurate handling is essential for both user safety and experimental success. The toxicological properties of this specific ester have not been fully investigated, warranting caution[3].
Protocol: Safe Handling
-
Ventilation: Always handle the solid compound in a well-ventilated area or a chemical fume hood to minimize inhalation of dust particles[3].
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat[3][6].
-
Hygiene: Wash hands thoroughly after handling. Avoid contact with eyes, skin, and clothing. Do not eat, drink, or smoke in the handling area[6][7].
-
Spills: In case of a spill, sweep up the solid material carefully to avoid generating dust, and place it into a suitable, closed container for disposal[3].
Protocol: Preparation of Stock Solutions
-
Solvent Selection: Based on its known properties, Dimethyl Sulfoxide (DMSO) is a common choice for creating a concentrated stock solution. Anhydrous-grade solvents are recommended to minimize moisture-induced hydrolysis.
-
Weighing: Allow the vial to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of atmospheric moisture onto the cold compound.
-
Dissolution: Add the appropriate volume of solvent to the vial. Vortex or sonicate gently to ensure the compound is fully dissolved. Visually inspect the solution against a light source to confirm there are no suspended particles.
-
Storage of Solutions: Stock solutions in anhydrous DMSO can be stored at -20°C or -80°C for short-to-medium term use. Aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.
-
Aqueous Solutions: Preparing aqueous solutions directly is not recommended due to low solubility. If experimental conditions require an aqueous buffer, the final dilution from the DMSO stock should be made immediately before use. Note that prolonged exposure to aqueous buffers, especially at non-neutral pH, can cause hydrolysis. We do not recommend storing aqueous solutions for more than one day[8].
Section 4: Troubleshooting Guide
This guide addresses specific issues that may arise during experimentation.
Caption: A logical workflow for troubleshooting common experimental issues.
Troubleshooting Table
| Issue Encountered | Potential Cause(s) | Recommended Solution & Investigation |
| Inconsistent or lower-than-expected activity in bioassays. | 1. Compound Degradation: The compound may have hydrolyzed or oxidized due to improper storage or handling[3][5].2. Inaccurate Concentration: The compound may not have been fully dissolved when making the stock solution. | 1. Verify Storage: Confirm that the solid material has been stored at 0-6°C in a tightly sealed, dry container[2].2. Prepare Fresh Stock: Prepare a new stock solution from the solid material, ensuring complete dissolution as described in the protocol above.3. Analytical Check: If problems persist, consider analytical validation (e.g., HPLC-MS) to check the purity of the solid or the concentration and integrity of the stock solution. |
| Stock solution appears cloudy or has precipitated after thawing. | 1. Poor Solubility: The concentration may be too high for the solvent.2. Moisture Contamination: Water may have been introduced, reducing solubility in organic solvents like DMSO.3. Freeze-Thaw Degradation: Repeated freeze-thaw cycles may have caused the compound to fall out of solution. | 1. Warm Gently: Warm the solution to 37°C and vortex/sonicate to attempt redissolving.2. Filter: If precipitation persists, it may indicate degradation or contamination. The solution should be discarded.3. Best Practice: Prepare smaller, single-use aliquots of the stock solution to avoid repeated thawing and moisture introduction. |
| Solid compound appears clumpy, sticky, or discolored. | Moisture Absorption: The compound is hygroscopic and has likely absorbed atmospheric water, which can lead to hydrolysis and physical changes[3]. | 1. Use with Caution: The compound's purity is compromised. It may still be usable for non-critical experiments, but quantification will be inaccurate.2. Recommendation: For quantitative or sensitive applications, it is highly recommended to use a fresh, unopened vial of the compound. |
Section 5: Frequently Asked Questions (FAQs)
Q1: What is the absolute best way to store N-Acetyl-S-benzyl-L-cysteine methyl ester for long-term use? A: For maximum stability over months to years, store the solid compound in a tightly sealed vial, preferably under an inert gas like argon, in a desiccator placed in a refrigerator at 0-6°C[2][4]. This multi-barrier approach protects against oxidation, moisture, and thermal degradation.
Q2: I left the vial on the bench overnight. Is it still good? A: A single overnight exposure at room temperature for a sealed vial is unlikely to cause significant degradation. However, repeated or prolonged exposure should be avoided. If the vial was open, the risk of moisture absorption is higher[3]. We recommend proceeding with your experiment but being mindful of any unexpected results. For future use, ensure it is returned to the refrigerator promptly.
Q3: Can I dissolve the compound directly in a phosphate-buffered saline (PBS) solution for my cell culture experiment? A: This is not recommended. The compound has very low solubility in aqueous buffers. You should first prepare a concentrated stock solution in a sterile, anhydrous solvent like DMSO, and then perform a serial dilution into your cell culture medium to achieve the final desired concentration immediately before adding it to your cells[8]. The final DMSO concentration in your experiment should be kept low (typically <0.5%) to avoid solvent toxicity.
Q4: What are the visible signs of degradation? A: For the solid, signs of degradation include a change in color from white/off-white to yellow or brown, and a change in texture from a free-flowing powder to a clumpy or sticky solid[2]. For stock solutions, degradation may be indicated by cloudiness, precipitation, or a color change.
Q5: Is this compound hazardous? A: The toxicological properties have not been fully investigated[3][4]. It is listed as a potential irritant to the eyes, skin, and respiratory tract[3]. Therefore, it should be handled with care, using standard laboratory PPE and safety practices as outlined in Section 3[3][6].
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - n-Acetyl-s-benzyl-l-cysteine. Retrieved from [Link]
-
Bar-Joseph, F., et al. (2020). Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization. Pharmaceuticals, 13(9), 241. Available at: [Link]
-
MDPI. (2021). Novel Synthesis of N-Acetylcysteine Medicine Using an Effective Method. Molecules, 26(15), 4479. Available at: [Link]
-
LookChem. (n.d.). N-Acetyl-S-benzyl-L-cysteine. Retrieved from [Link]
-
PubChem. (n.d.). N-Acetyl-S-benzyl-L-cysteine methyl ester. National Center for Biotechnology Information. Retrieved from [Link]
-
Hu, O. Y., & Rietbrock, N. (1991). Synthesis of N-acetyl-S-(3-coumarinyl)-cysteine Methyl Ester and HPLC Analysis of Urinary Coumarin Metabolites. Arzneimittelforschung, 41(7), 723-726. Available at: [Link]
-
Wikipedia. (n.d.). Benzylmercapturic acid. Retrieved from [Link]
-
Trivedi, M., et al. (2022). L-NAC and L-NAC methyl ester prevent and overcome physical dependence to fentanyl in male rats. Neuropharmacology, 218, 109214. Available at: [Link]
-
Pfizer Medical - US. (n.d.). acetylcysteine solution, USP How Supplied/Storage and Handling. Retrieved from [Link]
-
ResearchGate. (2022). L-NAC and L-NAC methyl ester prevent and overcome physical dependence to fentanyl in male rats. Retrieved from [Link]
-
Tenório, M. C. D. S., et al. (2021). N-Acetylcysteine (NAC): Impacts on Human Health. Antioxidants, 10(6), 967. Available at: [Link]
Sources
- 1. N-Acetyl-S-benzyl-L-cysteine methyl ester | C13H17NO3S | CID 2723736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fishersci.be [fishersci.be]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for N-Acetyl-S-benzyl-L-cysteine Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the rigorous validation of analytical methods is not merely a regulatory formality but the bedrock of data integrity and, ultimately, patient safety. This guide provides a comprehensive comparison of potential analytical methodologies for the quantification of N-Acetyl-S-benzyl-L-cysteine methyl ester, a crucial derivative of N-acetylcysteine (NAC). As a Senior Application Scientist, my objective is to offer not just protocols, but a deeper understanding of the causality behind experimental choices, ensuring that every described method is a self-validating system.
While specific validated methods for N-Acetyl-S-benzyl-L-cysteine methyl ester are not extensively documented in publicly available literature, this guide will draw upon established methodologies for the closely related and structurally similar compounds, N-acetylcysteine (NAC) and its ethyl ester (NACET). The experimental data presented for these analogous compounds will serve as a robust framework for developing and validating methods for our target analyte. All discussions on validation parameters will be grounded in the authoritative guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[1][2][3]
The Critical Role of Method Validation
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[4] This process is a continuous lifecycle, beginning in method development and extending throughout the method's use to ensure consistent, reliable data.[1] For a compound like N-Acetyl-S-benzyl-L-cysteine methyl ester, which may be a new chemical entity, a metabolite, or a critical intermediate, validated analytical methods are indispensable for:
-
Pharmacokinetic and Toxicokinetic Studies: Accurately quantifying the compound in biological matrices is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.[3]
-
Stability Testing: Determining the stability of the analyte in bulk form and in various formulations under different environmental conditions is a key component of drug development.[5]
-
Quality Control: Ensuring the identity, purity, and potency of the drug substance and drug product is paramount for manufacturing and release.[2]
A Comparative Analysis of Analytical Techniques
Based on the chemical properties of N-Acetyl-S-benzyl-L-cysteine methyl ester, a derivative of a sulfur-containing amino acid, and the established methods for related compounds, two primary analytical techniques are proposed for comparison: Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet Detection (RP-HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV)
RP-HPLC is a widely accessible and robust technique for the analysis of moderately polar compounds like N-Acetyl-S-benzyl-L-cysteine methyl ester. The separation is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.
Scientific Rationale: The presence of the benzyl group imparts significant hydrophobicity to the molecule, making it well-suited for retention on a C18 column. The acetyl and methyl ester groups provide some polarity, allowing for elution with a suitable mixture of water and an organic solvent like acetonitrile or methanol. The aromatic benzyl group contains a chromophore that will absorb UV light, enabling detection.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the method of choice for bioanalytical applications where low concentrations are expected. This technique couples the separation power of HPLC with the mass-resolving capability of a tandem mass spectrometer.
Scientific Rationale: The high specificity of LC-MS/MS arises from its ability to select a specific precursor ion (the molecular ion of N-Acetyl-S-benzyl-L-cysteine methyl ester) and then fragment it to produce unique product ions. This multiple reaction monitoring (MRM) provides a high degree of confidence in the identification and quantification of the analyte, even in complex biological matrices.
Comparative Performance Based on Validation Parameters
The following table summarizes the expected performance of RP-HPLC-UV and LC-MS/MS for the analysis of N-Acetyl-S-benzyl-L-cysteine methyl ester, with supporting data from studies on NAC. It is important to note that this data is for the parent compound and serves as a strong indicator of expected performance.
| Validation Parameter | RP-HPLC-UV (for NAC) | LC-MS/MS (for NAC) | Causality and Field-Proven Insights |
| Specificity/Selectivity | Good | Excellent | LC-MS/MS excels in complex matrices by isolating the analyte based on its specific mass-to-charge ratio and fragmentation pattern, minimizing interference from endogenous components.[6] |
| Linearity (R²) | > 0.999[7] | > 0.998[8] | Both techniques can achieve excellent linearity, demonstrating a direct proportionality between detector response and analyte concentration over a defined range. |
| Accuracy (% Recovery) | 98-102%[9] | 97.35-101.33%[8] | Accuracy ensures the closeness of the measured value to the true value. Both methods demonstrate high accuracy, crucial for reliable quantification. |
| Precision (%RSD) | < 2% | Intra-day: < 8.57%, Inter-day: < 10.69%[8] | Precision reflects the degree of scatter between a series of measurements. The tighter the precision, the more reproducible the method. LC-MS/MS often shows slightly higher variability due to the complexity of the instrumentation, but well within acceptable regulatory limits.[10] |
| Limit of Detection (LOD) | ~0.1 µg/mL[7] | 0.093 µg/mL (low range)[8] | The LOD is the lowest amount of analyte that can be detected but not necessarily quantitated. LC-MS/MS generally offers a lower LOD, making it more suitable for trace analysis. |
| Limit of Quantitation (LOQ) | ~0.18 µg/mL[7] | 0.28 µg/mL (low range)[8] | The LOQ is the lowest amount of analyte that can be reliably quantified with acceptable precision and accuracy. The lower LOQ of LC-MS/MS is a significant advantage in bioanalysis. |
| Robustness | High | Moderate-High | Robustness is the ability of a method to remain unaffected by small, deliberate variations in method parameters. HPLC methods are often considered more "rugged" and transferable between laboratories. |
Experimental Protocols for Method Validation
The following are detailed, step-by-step template protocols for the validation of an analytical method for N-Acetyl-S-benzyl-L-cysteine methyl ester. These are based on established methods for related compounds and adhere to ICH guidelines.[11]
Protocol 1: Validation of an RP-HPLC-UV Method
1. System Suitability:
-
Rationale: To ensure the chromatographic system is performing adequately before commencing any validation experiments.
-
Procedure:
- Prepare a standard solution of N-Acetyl-S-benzyl-L-cysteine methyl ester at a concentration that will be used for routine analysis.
- Inject the standard solution six times.
- Calculate the relative standard deviation (RSD) of the peak area, retention time, tailing factor, and theoretical plates.
-
Acceptance Criteria: RSD of peak area and retention time ≤ 2.0%, tailing factor ≤ 2.0, theoretical plates > 2000.
2. Specificity:
-
Rationale: To demonstrate that the analytical signal is solely from the analyte of interest and not from any interfering components.
-
Procedure:
- Inject a blank sample (matrix without analyte).
- Inject a placebo sample (formulation without the active ingredient).
- Inject a standard solution of the analyte.
- If applicable, inject solutions of known impurities.
-
Acceptance Criteria: No interfering peaks should be observed at the retention time of the analyte in the blank and placebo chromatograms. The analyte peak should be well-resolved from any impurity peaks.
3. Linearity and Range:
-
Rationale: To establish a linear relationship between the concentration of the analyte and the detector response over a specified range.
-
Procedure:
- Prepare a series of at least five calibration standards spanning the expected concentration range (e.g., 50-150% of the target concentration).
- Inject each standard in triplicate.
- Plot a graph of the mean peak area versus concentration.
-
Acceptance Criteria: Correlation coefficient (R²) ≥ 0.999.
4. Accuracy:
-
Rationale: To determine the closeness of the measured value to the true value.
-
Procedure:
- Prepare samples at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a placebo matrix.
- Prepare a minimum of three replicates at each concentration level.
- Calculate the percentage recovery.
-
Acceptance Criteria: The mean recovery should be within 98.0-102.0%.
5. Precision:
-
Rationale: To assess the degree of scatter between a series of measurements.
-
Procedure:
- Repeatability (Intra-day precision): Analyze a minimum of six replicate samples at 100% of the target concentration on the same day, by the same analyst, on the same instrument.
- Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: RSD ≤ 2.0% for both repeatability and intermediate precision.[4]
6. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Rationale: To determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Procedure:
- Based on the standard deviation of the response and the slope of the calibration curve.
- LOD = 3.3 * (standard deviation of the response / slope)
- LOQ = 10 * (standard deviation of the response / slope)
-
Acceptance Criteria: The LOQ should be verified by analyzing a minimum of six replicates at the claimed LOQ concentration, with acceptable precision and accuracy.
7. Robustness:
-
Rationale: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Procedure:
- Introduce small variations in parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min).
- Analyze the effect on the system suitability parameters.
-
Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria.
Protocol 2: Validation of an LC-MS/MS Method (Bioanalytical)
This protocol is tailored for the quantification of N-Acetyl-S-benzyl-L-cysteine methyl ester in a biological matrix (e.g., plasma) and is guided by the EMA and FDA bioanalytical method validation guidelines.[3]
1. Selectivity and Specificity:
-
Rationale: To ensure that endogenous components in the biological matrix do not interfere with the quantification of the analyte and internal standard.
-
Procedure:
- Analyze blank matrix samples from at least six different sources.
- Analyze blank matrix samples spiked with the analyte at the Lower Limit of Quantification (LLOQ) and the internal standard.
-
Acceptance Criteria: The response in the blank samples at the retention time of the analyte should be ≤ 20% of the LLOQ response. The response at the retention time of the internal standard should be ≤ 5% of its response in the LLOQ sample.
2. Matrix Effect:
-
Rationale: To evaluate the suppression or enhancement of the analyte's ionization due to co-eluting matrix components.
-
Procedure:
- Prepare three sets of samples:
-
Set A: Analyte in neat solution.
-
Set B: Blank matrix extract spiked with the analyte post-extraction. 2. Calculate the matrix factor = (Peak response of Set B) / (Peak response of Set A).
-
Acceptance Criteria: The coefficient of variation (CV) of the matrix factor from the six different matrix sources should be ≤ 15%.
3. Calibration Curve (Linearity and Range):
-
Rationale: To define the relationship between instrument response and known concentrations of the analyte.
-
Procedure:
- Prepare a blank sample, a zero sample (blank + internal standard), and a minimum of six to eight non-zero calibration standards by spiking the biological matrix.
- The range should cover the LLOQ and the Upper Limit of Quantification (ULOQ).
-
Acceptance Criteria: At least 75% of the calibration standards must be within ±15% of their nominal concentration (±20% for the LLOQ). The correlation coefficient (R²) should be ≥ 0.99.
4. Accuracy and Precision:
-
Rationale: To determine the reliability of the method within and between analytical runs.
-
Procedure:
- Analyze Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low QC, medium QC, and high QC.
- Within-run (Intra-batch): Analyze a minimum of five replicates of each QC level in a single run.
- Between-run (Inter-batch): Analyze the QC samples in at least three different runs on at least two different days.
-
Acceptance Criteria: The mean concentration should be within ±15% of the nominal value (±20% for LLOQ). The precision (CV) should not exceed 15% (20% for LLOQ).[10]
5. Stability:
-
Rationale: To ensure the analyte is stable throughout the sample lifecycle, from collection to analysis.
-
Procedure:
- Freeze-Thaw Stability: Analyze QC samples after three freeze-thaw cycles.
- Short-Term Stability: Analyze QC samples kept at room temperature for a duration that mimics sample processing time.
- Long-Term Stability: Analyze QC samples after storage at the intended storage temperature for an extended period.
- Stock Solution Stability: Evaluate the stability of the analyte in the stock solution at room temperature and under refrigeration.
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration of the freshly prepared QC samples.
Visualization of Validation Workflows
To further clarify the logical flow of the validation process, the following diagrams illustrate the key stages for both HPLC-UV and LC-MS/MS method validation.
Caption: Workflow for RP-HPLC-UV Method Validation.
Caption: Workflow for LC-MS/MS Bioanalytical Method Validation.
Conclusion and Recommendations
The choice between RP-HPLC-UV and LC-MS/MS for the analysis of N-Acetyl-S-benzyl-L-cysteine methyl ester will ultimately depend on the specific application.
-
For quality control of bulk drug substance and formulated products , where concentrations are relatively high and the matrix is simple, a well-validated RP-HPLC-UV method is often sufficient, cost-effective, and robust.
-
For bioanalytical studies , such as pharmacokinetics, where the analyte is present at low concentrations in a complex biological matrix, the superior sensitivity and selectivity of LC-MS/MS are indispensable.
Regardless of the chosen technique, a comprehensive validation study adhering to the principles outlined in this guide and the referenced international guidelines is non-negotiable. The provided protocols and comparative data, though based on analogous compounds, offer a solid foundation for researchers to develop and validate a scientifically sound and defensible analytical method for N-Acetyl-S-benzyl-L-cysteine methyl ester. This rigorous approach is the cornerstone of generating high-quality data that can be trusted throughout the drug development lifecycle.
References
-
Development and Validation of an Analytical Method for Related Substances in N-acetyl–L-cysteine Effervescent Tablets by RP-HPLC. (n.d.). Retrieved from [Link]
-
Spectrophotometric Determination of N-Acetyl-L-Cysteine and N-(2-Mercaptopropionyl)-Glycine in Pharmaceutical Preparations. (2012). Journal of Analytical Methods in Chemistry, 2012, 835364. Retrieved from [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. (2023). Lab Manager. Retrieved from [Link]
-
LC-MS/MS determination of N-acetyl-l-cysteine in chicken plasma. (2018). Journal of Pharmaceutical and Biomedical Analysis, 155, 29-33. Retrieved from [Link]
-
Determination of N-Acetyl-l-cysteine Ethyl Ester (NACET) by Flow Injection Analysis and Spectrophotometric Detection Using Different Thiol-Sensitive Ligands. (2021). Molecules, 26(22), 6825. Retrieved from [Link]
-
A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media. (2020). Insights in Analytical Electrochemistry, 6, 1-10. Retrieved from [Link]
-
N-Acetyl-S-benzyl-L-cysteine methyl ester. (n.d.). PubChem. Retrieved from [Link]
-
Determination N-Acetyl-L-Cysteine on Primesep SB Column. (n.d.). SIELC Technologies. Retrieved from [Link]
-
ICH Q2(R2) Validation of analytical procedures. (2022). European Medicines Agency. Retrieved from [Link]
-
Bioanalytical method validation. (2011). European Medicines Agency. Retrieved from [Link]
-
Liquid chromatography tandem mass spectrometry method for determination of N-acetylcysteine in human plasma using an isotope-labeled internal standard. (2015). Journal of Chromatography B, 997, 1-6. Retrieved from [Link]
-
A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media. (2020). ResearchGate. Retrieved from [Link]
-
Guideline on bioanalytical method validation. (2011). European Medicines Agency. Retrieved from [Link]
-
High-Throughput UPLC–MS Method for the Determination of N-Acetyl-l-Cysteine. (2017). Journal of Chromatographic Science, 55(8), 837–843. Retrieved from [Link]
-
Validation of Analytical Procedures Q2(R2). (2023). International Council for Harmonisation. Retrieved from [Link]
-
Determination of N-Acetyl-l-cysteine Ethyl Ester (NACET) by Flow Injection Analysis and Spectrophotometric Detection Using Different Thiol-Sensitive Ligands. (2021). National Institutes of Health. Retrieved from [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005). International Council for Harmonisation. Retrieved from [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012). European Bioanalysis Forum. Retrieved from [Link]
-
Quantitative determination of N-Acetyl cysteine by RP-HPLC method in bulk and parenteral injection. (2018). Journal of Applied Pharmaceutical Science, 8(8), 123-128. Retrieved from [Link]
-
Determination of N-Acetyl-L-cysteine Ethyl Ester (NACET) by Sequential Injection Analysis. (2024). Molecules, 29(1), 245. Retrieved from [Link]
-
FDA issues revised guidance for analytical method validation. (2015). ResearchGate. Retrieved from [Link]
-
ICH guideline M10 on bioanalytical method validation and study sample analysis Step 5. (2022). Therapeutic Goods Administration. Retrieved from [Link]
-
ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency. Retrieved from [Link]
-
ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. (2023). VelaLabs. Retrieved from [Link]
-
FDA Guidance for Industry: Q2A Validation of Analytical Procedures. (n.d.). gmp-compliance.org. Retrieved from [Link]
-
Intramolecular hydrogen-bonding activation in cysteines. New effective radical scavenging. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
FDA Releases Guidance on Analytical Procedures. (2024). BioPharm International. Retrieved from [Link]
-
GRCTS Webinar: Validation of Analytical Methods according to the New FDA Guidance. (2019). SlideShare. Retrieved from [Link]
Sources
- 1. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. ijper.org [ijper.org]
- 6. Liquid chromatography tandem mass spectrometry method for determination of N-acetylcysteine in human plasma using an isotope-labeled internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A simple RP-HPLC method for the stability-indicating determination of <em>N</em>-acetyl-L-cysteine and <em>N,N’</em>-diacetyl-L-cystine in cell culture media [insights.bio]
- 8. LC-MS/MS determination of N-acetyl-l-cysteine in chicken plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ajpp.in [ajpp.in]
- 10. ema.europa.eu [ema.europa.eu]
- 11. database.ich.org [database.ich.org]
A Comparative Guide to the Purity Assessment of N-Acetyl-S-benzyl-L-cysteine methyl ester using HPLC and NMR
In the landscape of pharmaceutical development, the rigorous assessment of purity for active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory formality but a cornerstone of drug safety and efficacy. This guide provides an in-depth comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the purity determination of N-Acetyl-S-benzyl-L-cysteine methyl ester, a key building block in the synthesis of various pharmaceutical agents. Our focus is to equip researchers, scientists, and drug development professionals with the technical insights and practical methodologies to make informed decisions for their analytical workflows.
The Critical Role of Purity in Pharmaceutical Intermediates
N-Acetyl-S-benzyl-L-cysteine methyl ester (C₁₃H₁₇NO₃S) is a derivative of the amino acid cysteine and serves as a crucial intermediate.[1] Impurities, which can arise from the synthesis process, degradation, or storage, can have a significant impact on the final API's quality, safety, and therapeutic effect. Therefore, employing robust and validated analytical methods for purity assessment is paramount. This guide will dissect the principles, experimental protocols, and comparative advantages of HPLC and NMR for this specific application.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Separation
HPLC is a cornerstone of pharmaceutical analysis, renowned for its high resolving power and sensitivity in separating and quantifying components within a mixture.[2] For N-Acetyl-S-benzyl-L-cysteine methyl ester, a reversed-phase HPLC (RP-HPLC) method is typically the most effective approach.
The "Why" Behind the HPLC Method: Causality in Experimental Choices
The selection of a reversed-phase C18 column is deliberate; the nonpolar stationary phase provides excellent retention and separation for the moderately polar N-Acetyl-S-benzyl-L-cysteine methyl ester.[3] The mobile phase, a mixture of an organic solvent like acetonitrile (ACN) and water with an acid modifier such as trifluoroacetic acid (TFA), is optimized to achieve a balance between retention time and peak resolution.[3] TFA serves a dual purpose: it protonates the silanol groups on the silica-based stationary phase to reduce peak tailing and acts as an ion-pairing agent for any ionizable impurities, thereby improving their chromatographic behavior. UV detection is chosen based on the presence of the chromophoric benzyl group in the molecule, which allows for sensitive detection at an appropriate wavelength, typically around 210-220 nm.[3]
Experimental Workflow: HPLC Purity Assessment
Caption: HPLC Purity Assessment Workflow.
Detailed Experimental Protocol: HPLC Method
1. Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector.
2. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[3]
-
Mobile Phase: Acetonitrile and water (containing 0.1% TFA) in a ratio determined by method development (e.g., 60:40 v/v).[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 25 °C.[3]
-
Detection Wavelength: 212 nm.[3]
-
Injection Volume: 20 µL.[3]
3. Standard Preparation:
-
Accurately weigh approximately 25 mg of N-Acetyl-S-benzyl-L-cysteine methyl ester reference standard and transfer to a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 1000 µg/mL.
-
Prepare working standards of desired concentrations (e.g., for linearity and assay) by diluting the stock solution.[4]
4. Sample Preparation:
-
Accurately weigh approximately 25 mg of the N-Acetyl-S-benzyl-L-cysteine methyl ester sample and prepare a 1000 µg/mL solution in the same manner as the standard.[4]
5. Analysis and Calculation:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the peak for N-Acetyl-S-benzyl-L-cysteine methyl ester based on the retention time of the reference standard.
-
Calculate the purity using the area percentage method:
-
Purity (%) = (Area of main peak / Sum of all peak areas) x 100
-
This method must be validated according to ICH Q2(R1) guidelines to ensure its accuracy, precision, linearity, and robustness.[5][6][7]
Nuclear Magnetic Resonance (NMR): A Powerful Tool for Structural and Quantitative Analysis
NMR spectroscopy provides a wealth of structural information and can be a powerful tool for purity assessment, especially through quantitative NMR (qNMR).[8][9] Unlike HPLC, which relies on the separation of components, qNMR allows for the direct quantification of the analyte against a certified internal standard without the need for a reference standard of the analyte itself.[10]
The "Why" Behind the qNMR Method: A Self-Validating System
The principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[10] By adding a known amount of a high-purity internal standard to a precisely weighed sample, the purity of the analyte can be calculated by comparing the integrals of specific, well-resolved signals from both the analyte and the internal standard.[9][10] The choice of a suitable internal standard is critical; it must have signals that do not overlap with the analyte's signals, be stable, and not react with the sample. Maleic acid or dimethyl sulfone are often good choices. The selection of a deuterated solvent is to avoid large solvent signals that could obscure the analyte's signals.
Experimental Workflow: qNMR Purity Assessment
Caption: qNMR Purity Assessment Workflow.
Detailed Experimental Protocol: ¹H-qNMR Method
1. Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) with a high-resolution probe.
2. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the N-Acetyl-S-benzyl-L-cysteine methyl ester sample into an NMR tube.
-
Accurately weigh approximately 5-10 mg of a certified internal standard (e.g., maleic acid) and add it to the same NMR tube.
-
Add a sufficient volume (e.g., 0.6 mL) of a deuterated solvent (e.g., DMSO-d₆) to completely dissolve both the sample and the standard.
3. NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum using parameters suitable for quantification. This typically involves a longer relaxation delay (D1) of at least 5 times the longest T₁ of the signals being integrated to ensure complete relaxation of the protons between scans.
4. Data Processing and Calculation:
-
Process the acquired spectrum (Fourier transform, phase correction, and baseline correction).
-
Select well-resolved, characteristic signals for both the analyte and the internal standard for integration. For N-Acetyl-S-benzyl-L-cysteine methyl ester, suitable signals could be the methyl ester protons or the benzylic protons. For maleic acid, the two olefinic protons give a single sharp peak.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I: Integral value of the signal
-
N: Number of protons giving rise to the signal
-
MW: Molecular weight
-
m: Mass
-
P_std: Purity of the internal standard
-
Head-to-Head Comparison: HPLC vs. NMR
| Feature | HPLC | NMR |
| Principle | Physical separation of components based on their differential partitioning between a stationary and a mobile phase. | Absorption of radiofrequency energy by atomic nuclei in a magnetic field. Quantification is based on the direct proportionality of signal integrals to the number of nuclei.[10] |
| Primary Use | Separation and quantification of known and unknown impurities.[2] | Structural elucidation, identification, and absolute quantification of the main component and potentially impurities. |
| Reference Standard | Requires a reference standard of the analyte for accurate quantification. | Can provide absolute quantification using a certified internal standard, without needing a specific reference standard for the analyte.[11] |
| Sensitivity | Generally higher sensitivity, capable of detecting trace impurities at very low levels (ppm or ppb).[2][12] | Lower sensitivity compared to HPLC, may not detect very low-level impurities.[13] |
| Sample Throughput | Can be automated for high-throughput analysis. | Generally lower throughput due to longer acquisition times for quantitative experiments. |
| Information Provided | Provides retention time and peak area/height for each component. | Provides detailed structural information (chemical shifts, coupling constants) and quantitative data. |
| Destructive? | The sample is consumed during the analysis. | Non-destructive, the sample can be recovered and used for other analyses. |
| Method Development | Can be time-consuming to develop and validate a robust, stability-indicating method. | Method development is often more straightforward, primarily involving the selection of a suitable solvent and internal standard. |
Synergistic Power: An Integrated Approach
While this guide compares HPLC and NMR, the most robust approach to purity assessment often involves their complementary use. HPLC excels at detecting and quantifying trace impurities, providing a detailed impurity profile. NMR, on the other hand, provides an unambiguous structural confirmation of the main component and an accurate, independent measure of its absolute purity. Using both techniques provides a comprehensive and orthogonal validation of the material's quality.
For instance, an unknown impurity peak detected by HPLC can be isolated using preparative HPLC and its structure elucidated by NMR.[14] Conversely, qNMR can be used to certify the purity of the reference standard used for HPLC analysis, ensuring the traceability and accuracy of the chromatographic method.
Conclusion
Both HPLC and NMR are indispensable tools in the purity assessment of N-Acetyl-S-benzyl-L-cysteine methyl ester. The choice between them, or the decision to use them in tandem, depends on the specific requirements of the analysis.
-
For routine quality control and the detection of trace impurities, a validated HPLC method is often the most practical and sensitive choice.[2]
-
For the absolute purity determination of a reference standard or a final API batch where structural confirmation is also required, qNMR offers a powerful and direct approach.[8][15]
By understanding the fundamental principles, strengths, and limitations of each technique, researchers and drug development professionals can design and implement a scientifically sound and regulatory-compliant strategy for ensuring the purity and quality of their pharmaceutical intermediates and final products.
References
-
PubChem. N-Acetyl-S-benzyl-L-cysteine methyl ester. National Center for Biotechnology Information. [Link]
-
ResearchGate. A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media. [Link]
-
National Institutes of Health. Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures. [Link]
-
ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]
-
Insights.bio. A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media. [Link]
-
PubMed. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. [Link]
-
Royal Society of Chemistry. Intramolecular hydrogen-bonding activation in cysteines. New effective radical scavenging - Supporting Information. [Link]
-
European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Journal of Pharmaceutical and Biomedical Sciences. Quantitative determination of N-Acetyl cysteine by RP-HPLC method in bulk and parenteral injection. [Link]
-
ResearchGate. Quantitative NMR Spectroscopy in Pharmaceutical R&D. [Link]
-
Pharmaffiliates. Acetylcysteine-Impurities. [Link]
-
Journal of Applied Pharmaceutical Science. HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link]
-
ACS Publications. Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
PrepChem.com. Synthesis of N-acetyl-L-cysteine methyl ester. [Link]
- Advances in Bioresearch. Impurity profiling Techniques for Pharmaceuticals – A Review.
-
Shaklee Corporation. DEVELOPMENT OF A RELIABLE HPLC TEST METHOD FOR ANALYSIS OF NAC. [Link]
-
Indian Journal of Pharmaceutical Education and Research. Development and Validation of an Analytical Method for Related Substances in N-acetyl–L-cysteine Effervescent Tablets by RP-HPLC. [Link]
-
YouTube. ICH Q2 Validation of Analytical Procedures. [Link]
-
MDPI. Novel Synthesis of N-Acetylcysteine Medicine Using an Effective Method. [Link]
-
Open Science Publications. Medical Nutritional and Biochemical Role of N-Acetyl-L-Cysteine and its Spectrophotometric Determination by Complexion with RU (III) and Characterization by Elemental Analysis, FTIR, ESR, NMR, TGA, DTA Proposed Structure of the Complex. [Link]
-
Biomedical Journal of Scientific & Technical Research. Advances in Impurity Profiling of Pharmaceutical Formulations. [Link]
-
Mestrelab Resources. What is qNMR and why is it important?. [Link]
-
Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
ResearchGate. Identification and structure elucidation by NMR spectroscopy. [Link]
-
ResearchGate. 2.7.5. HPLC/NMR and related hyphenated NMR methods. [Link]
Sources
- 1. N-Acetyl-S-benzyl-L-cysteine methyl ester | C13H17NO3S | CID 2723736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmoutsourcing.com [pharmoutsourcing.com]
- 3. A simple RP-HPLC method for the stability-indicating determination of <em>N</em>-acetyl-L-cysteine and <em>N,N’</em>-diacetyl-L-cystine in cell culture media [insights.bio]
- 4. ajpp.in [ajpp.in]
- 5. ema.europa.eu [ema.europa.eu]
- 6. fda.gov [fda.gov]
- 7. youtube.com [youtube.com]
- 8. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. resolvemass.ca [resolvemass.ca]
- 11. pubs.acs.org [pubs.acs.org]
- 12. biomedres.us [biomedres.us]
- 13. soeagra.com [soeagra.com]
- 14. researchgate.net [researchgate.net]
- 15. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of N-Acetyl-S-benzyl-L-cysteine Methyl Ester
As a Senior Application Scientist, it is understood that meticulous handling and disposal of laboratory reagents are paramount to ensuring a safe and compliant research environment. This guide provides an in-depth, procedural framework for the proper disposal of N-Acetyl-S-benzyl-L-cysteine methyl ester, moving beyond mere compliance to foster a culture of safety and environmental responsibility. The toxicological properties of this specific compound have not been fully investigated, necessitating a cautious approach to its disposal.[1][2]
Hazard Assessment and Pre-Disposal Considerations
Before initiating any disposal protocol, a thorough understanding of the compound's potential hazards is essential. N-Acetyl-S-benzyl-L-cysteine methyl ester is a crystalline powder that may cause eye, skin, respiratory, and digestive tract irritation.[1] Although not classified as a hazardous substance under all regulations, it is prudent to handle it as a chemical waste with unknown long-term effects.[2]
Key Pre-Disposal Questions:
-
Is the material contaminated? If mixed with other solvents or reagents, the disposal route may change based on the hazards of the other components.
-
What is the quantity for disposal? The quantity will influence the size of the waste container and may have implications for your facility's generator status under EPA regulations.
-
What are your institution's specific waste management policies? Always consult your Environmental Health and Safety (EHS) department for institution-specific protocols.
| Property | Information | Source |
| Appearance | White to yellow crystalline powder | [1] |
| Potential Hazards | May cause eye, skin, respiratory, and digestive tract irritation. | [1] |
| Toxicological Data | The toxicological properties have not been fully investigated. | [1][2] |
| Known Incompatibilities | Heavy metals, heavy metal salts, strong oxidizers. | [3] |
Personal Protective Equipment (PPE) - Your First Line of Defense
Proper PPE is non-negotiable when handling any chemical waste. The following PPE is mandatory for the disposal of N-Acetyl-S-benzyl-L-cysteine methyl ester:
-
Eye Protection: Chemical safety goggles are required.
-
Hand Protection: Wear nitrile rubber gloves. Inspect gloves for any signs of degradation or perforation before use.[4]
-
Body Protection: A standard laboratory coat should be worn.
-
Respiratory Protection: If there is a risk of generating dust, use a NIOSH/MSHA-approved respirator with a particle filter.[4]
Step-by-Step Disposal Protocol
This protocol outlines the collection and temporary storage of N-Acetyl-S-benzyl-L-cysteine methyl ester waste within the laboratory, pending collection by trained EHS personnel or a licensed waste contractor.
Step 1: Waste Container Selection and Labeling
-
Container Selection: Choose a clean, dry, and chemically compatible container with a secure screw-top lid. The container should be appropriate for solid waste.
-
Labeling: Immediately label the container with the words "Hazardous Waste," the full chemical name "N-Acetyl-S-benzyl-L-cysteine methyl ester," and the date accumulation begins.[5]
Step 2: Waste Accumulation
-
Location: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[5] The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Segregation: Ensure the waste container is segregated from incompatible materials, such as strong oxidizers.[3][6][7]
-
Container Management: Keep the waste container closed at all times except when adding waste.
Step 3: Handling and Transfer of Solid Waste
-
Minimize Dust: When transferring the solid N-Acetyl-S-benzyl-L-cysteine methyl ester to the waste container, do so in a manner that minimizes dust generation.[1][3] A chemical fume hood is the ideal location for this task.
-
Transfer Tools: Use a dedicated scoop or spatula for the transfer.
-
Decontamination: After the final transfer, decontaminate the scoop or spatula. If disposable, place it in the waste container with the chemical.
Step 4: Managing Empty Containers
-
Rinsing: An empty container that held N-Acetyl-S-benzyl-L-cysteine methyl ester should be triple-rinsed with a suitable solvent (e.g., ethanol or methanol). The rinsate must be collected as hazardous waste.
-
Disposal of Rinsed Containers: Once triple-rinsed, the container can typically be disposed of as non-hazardous solid waste. However, confirm this with your institution's EHS guidelines.
Step 5: Awaiting Pickup
-
Storage Time: Hazardous waste can be stored in an SAA until the container is full or for up to one year, at which point it must be moved to a central accumulation area.[8]
-
Documentation: Maintain a log of the waste generated, including the chemical name, quantity, and date.
-
Pickup Request: Once the container is full or approaching the time limit, submit a waste pickup request to your institution's EHS department.
Caption: Workflow for the disposal of N-Acetyl-S-benzyl-L-cysteine methyl ester.
Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is crucial.
-
Spill Response:
-
Exposure Response:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[1]
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[1]
-
Ingestion: If the person is conscious and alert, give 2-4 cupfuls of milk or water. Do not induce vomiting. Seek immediate medical attention.[1]
-
Regulatory Framework
The disposal of chemical waste in a laboratory setting is governed by regulations from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[9][10] Key principles include:
-
Hazardous Waste Determination: The generator of the waste is responsible for determining if it is hazardous.[11]
-
Training: All personnel handling hazardous waste must receive appropriate training.[12]
-
Waste Management Plan: Laboratories are encouraged to have a formal waste management plan.[10]
By adhering to this comprehensive guide, researchers and laboratory personnel can ensure the safe and compliant disposal of N-Acetyl-S-benzyl-L-cysteine methyl ester, thereby protecting themselves, their colleagues, and the environment.
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - n-Acetyl-s-benzyl-l-cysteine.
- CDH Fine Chemical. (n.d.). N-Acetyl-L-Cysteine Methyl Ester CAS No 7652-46-2 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- MedChemExpress. (2025, May 8). N-Acetyl-L-cysteine ethyl ester-SDS.
- Fisher Scientific. (2025, July 18). SAFETY DATA SHEET.
- Cayman Chemical. (2025, August 7). Safety Data Sheet.
- Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Overview.
- U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
- Clean Management. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know.
- Carl ROTH. (n.d.). Safety Data Sheet: L-Cysteine.
- U.S. Environmental Protection Agency. (2025, February 27). Frequent Questions About Managing Hazardous Waste at Academic Laboratories.
- KPA. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
- American Laboratory. (n.d.). Managing Hazardous Chemical Waste in the Lab.
- Occupational Safety and Health Administration. (n.d.). Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities.
- American Chemical Society. (n.d.). Regulation of Laboratory Waste.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - N-Acetyl-L-Cysteine, 98%.
- CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview.
- U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Management for School Laboratories.
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.be [fishersci.be]
- 5. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 6. connmaciel.com [connmaciel.com]
- 7. cdpsdocs.state.co.us [cdpsdocs.state.co.us]
- 8. epa.gov [epa.gov]
- 9. Hazardous Waste - Overview | Occupational Safety and Health Administration [osha.gov]
- 10. epa.gov [epa.gov]
- 11. acs.org [acs.org]
- 12. cleanmanagement.com [cleanmanagement.com]
A Researcher's Guide to the Safe Handling of N-Acetyl-S-benzyl-L-cysteine methyl ester
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with N-Acetyl-S-benzyl-L-cysteine methyl ester. As the toxicological properties of this specific compound have not been fully investigated, this document synthesizes best practices and data from structurally similar compounds to ensure a cautious and proactive approach to laboratory safety.[1][2]
Our commitment is to empower your research by providing comprehensive safety protocols that extend beyond the product itself, fostering a culture of safety and scientific integrity. The following procedures are designed to be a self-validating system, grounded in established principles of chemical hygiene.
Hazard Identification and Risk Assessment: What You Need to Know
Potential Health Effects:
-
Eye Irritation: May cause irritation upon contact.[1]
-
Skin Irritation: May cause skin irritation.[1]
-
Respiratory Tract Irritation: Inhalation of dust may irritate the respiratory system.[1][2]
-
Digestive Tract Irritation: Ingestion may cause irritation.[1]
It is crucial to assume that this compound is hazardous until proven otherwise and to minimize all chemical exposures.[3]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to prevent exposure. The following table outlines the minimum required PPE for handling N-Acetyl-S-benzyl-L-cysteine methyl ester.
| Body Part | Required PPE | Rationale and Specifications |
| Eyes/Face | Chemical safety goggles or a face shield | Standard safety glasses do not offer sufficient protection from splashes. Goggles should comply with OSHA's 29 CFR 1910.133 or European Standard EN166. A face shield should be used when there is a significant risk of splashing.[1][4] |
| Hands | Nitrile gloves | There is no single glove type that protects against all chemicals. Nitrile gloves are a good general-purpose choice. Always inspect gloves for tears or punctures before use and practice proper glove removal to avoid skin contact.[4][5] |
| Body | Laboratory coat or apron | A non-flammable, non-porous apron or a long-sleeved lab coat provides a barrier against spills and splashes.[6] |
| Respiratory | Use in a well-ventilated area or with a fume hood | Engineering controls are the preferred method for minimizing inhalation risks. If dust generation is unavoidable and ventilation is inadequate, a NIOSH-approved respirator (e.g., N95) may be necessary.[1][7] |
| Feet | Closed-toe shoes | Shoes must completely cover the feet to protect against spills and falling objects.[4][6] |
This comprehensive PPE strategy is designed to create multiple barriers between the researcher and the chemical, ensuring a safe working environment.
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict, step-by-step protocol is critical for minimizing risk during the handling of N-Acetyl-S-benzyl-L-cysteine methyl ester.
3.1. Preparation and Weighing:
-
Designated Area: Conduct all handling of the solid compound within a designated area, such as a chemical fume hood or a ventilated balance enclosure, to control airborne particles.[2]
-
Gather Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, containers) and PPE are readily available.
-
Minimize Dust: Handle the powder carefully to minimize dust generation.[1]
-
Labeling: All containers holding the chemical must be clearly labeled with its identity and associated hazards, in accordance with OSHA guidelines.[8][9]
3.2. Dissolution and Use in Solution:
-
Solvent Selection: N-Acetyl-L-cysteine ethyl ester, a similar compound, is soluble in organic solvents like DMSO and dimethylformamide.[10] When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Closed System: Whenever possible, perform reactions in a closed system to prevent the release of vapors.
-
Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]
Caption: A typical laboratory workflow for handling chemical compounds.
Emergency Procedures and Disposal Plan: Managing the Unexpected
A proactive plan for managing spills and disposing of waste is a cornerstone of laboratory safety.
4.1. Spill Response: In the event of a spill, immediate and correct action is crucial.
-
Evacuate and Alert: Alert others in the vicinity and evacuate the immediate area if necessary.
-
Assess the Spill: Determine the extent of the spill and whether it can be safely managed by laboratory personnel.
-
Containment and Cleanup:
-
Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Ventilation: Ensure the area is well-ventilated during and after cleanup.[1]
Caption: A clear, step-by-step process for responding to a chemical spill.
4.2. First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and flush skin with plenty of water for at least 15 minutes. Seek medical aid.[1]
-
Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical aid.[1]
-
Ingestion: If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
4.3. Disposal Plan: All waste containing N-Acetyl-S-benzyl-L-cysteine methyl ester must be treated as hazardous waste.
-
Waste Collection: Collect all waste, including contaminated PPE and cleaning materials, in a designated, sealed, and clearly labeled hazardous waste container.[2]
-
Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Disposal: Dispose of the waste in accordance with all local, state, and federal regulations. Contact your institution's EHS office for specific guidance on disposal procedures.[11]
By adhering to these rigorous safety protocols, you can confidently and safely advance your research while maintaining the highest standards of scientific practice.
References
-
Material Safety Data Sheet - n-Acetyl-s-benzyl-l-cysteine. Cole-Parmer. Available at: [Link]
-
Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA). Available at: [Link]
-
OSHA Guidelines For Labeling Laboratory Chemicals. Spill Containment Blog. Available at: [Link]
-
OSHA Laboratory Standard. National Center for Biotechnology Information (NCBI). Available at: [Link]
-
How to Dress for the Lab? And what about Personal Protective Equipment (PPE)? American Chemical Society. Available at: [Link]
-
A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace. Health and Safety Authority. Available at: [Link]
-
Material Safety Data Sheet. Available at: [Link]
-
PPE – Protective suit against ethylene oxide. BIOLENE. Available at: [Link]
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. OSHA Laboratory Standard - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. hsa.ie [hsa.ie]
- 5. PPE – Protective suit against ethylene oxide – BIOLENE [biolene.com]
- 6. m.youtube.com [m.youtube.com]
- 7. 3cded004-64d3-4021-a4bb-030b0b0a42cd.filesusr.com [3cded004-64d3-4021-a4bb-030b0b0a42cd.filesusr.com]
- 8. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 9. OSHA Guidelines For Labeling Laboratory Chemicals | Spill Containment Blog [absorbentsonline.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
